Technical Documentation Center

Tributyltin propionate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tributyltin propionate
  • CAS: 5863-72-9

Core Science & Biosynthesis

Foundational

Unraveling the Ecotoxicological Architecture: Mechanism of Action of Tributyltin Propionate in Marine Organisms

Executive Summary Tributyltin (TBT) compounds, including TBT propionate, are notorious organotin biocides historically utilized in marine antifouling paints[1]. Despite global restrictions, their extreme environmental pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tributyltin (TBT) compounds, including TBT propionate, are notorious organotin biocides historically utilized in marine antifouling paints[1]. Despite global restrictions, their extreme environmental persistence, high lipophilicity, and bioaccumulative nature continue to threaten benthic and pelagic marine ecosystems[2]. This whitepaper provides an in-depth technical synthesis of the molecular mechanisms by which TBT propionate induces profound endocrine disruption, specifically focusing on retinoid X receptor (RXR) agonism, aromatase (CYP19) inhibition, and the resulting phenotypic manifestations in marine taxa.

Molecular Mechanisms of Toxicity

RXR and PPARγ Heterodimer Activation

The most profound and well-documented mechanism of TBT propionate toxicity is its ability to act as a potent, high-affinity ligand for the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ)[3][4]. In marine gastropods, RXR signaling plays a critical role in sexual differentiation, neurogenesis, and growth[5].

TBT propionate binds directly to the ligand-binding domain of RXR at nanomolar concentrations, triggering an inappropriate transcriptional activation of target genes[4][5]. This agonistic behavior mimics the natural ligand 9-cis retinoic acid. By forcibly activating the RXR/PPARγ heterodimer, TBT hijacks the lipid and hormone metabolic pathways, leading to the abnormal development of male genital tracts in female gastropods[5].

Aromatase (CYP19) Inhibition and Steroidogenesis Disruption

Concurrently, TBT acts as a direct competitive inhibitor of aromatase (CYP19), the cytochrome P450 enzyme responsible for the critical conversion of androgens (e.g., testosterone, androstenedione) to estrogens (e.g., estradiol)[6]. By suppressing aromatase activity, TBT propionate skews the steroidogenic balance, resulting in artificially elevated androgen levels and depleted estrogen levels[6]. This biochemical masculinization is a primary driver of reproductive failure across multiple marine phyla[7].

Mitochondrial Dysfunction and Oxidative Stress

Beyond receptor-mediated endocrine disruption, TBT exposure induces severe oxidative stress and histopathological alterations in marine organisms, such as the digestive glands of cuttlefish (Sepia pharaonis)[2]. TBT disrupts mitochondrial oxidative phosphorylation by inhibiting ATP synthase, leading to the generation of reactive oxygen species (ROS), cellular apoptosis, and eventual tissue necrosis[2][4].

G TBT Tributyltin Propionate RXR RXR/PPARγ Activation TBT->RXR High Affinity Binding Aromatase Aromatase (CYP19) Inhibition TBT->Aromatase Enzymatic Blockade Gene Target Gene Transcription (Altered Lipid/Hormone Metabolism) RXR->Gene Steroid Decreased Estrogen / Elevated Androgen Aromatase->Steroid Phenotype Imposex & Reproductive Failure Gene->Phenotype Steroid->Phenotype

Fig 1. Dual-pathway molecular mechanism of TBT propionate in marine organisms.

Phenotypic Manifestations in Marine Models

Gastropod Imposex (The Hallmark Phenotype)

The most sensitive biomarker of TBT toxicity is imposex , an irreversible syndrome characterized by the superimposition of male sex organs (penis and vas deferens) on female marine snails (e.g., Thais clavigera, Nucella lapillus)[5][6]. This phenomenon occurs at environmentally relevant concentrations as low as 1-2 ng/L, often resulting in oviduct blockage, female sterilization, and localized population extinction.

Teleost Reproductive Impairment

In fish models such as Danio rerio (zebrafish), TBT exposure significantly decreases fecundity and alters sex ratios toward females by downregulating brain aromatase (CYP19a1b) and PPARγ expression, proving that the disruption of steroidogenesis extends well beyond invertebrate models[7].

Quantitative Data Summary

The following table synthesizes the physicochemical properties and toxicological thresholds of TBT propionate and its parent TBT class in marine environments.

ParameterValue / ThresholdBiological ImplicationReference
Molecular Formula C15H32O2SnHighly lipophilic, facilitates rapid bioaccumulation across gills/membranes.[8]
Molecular Weight 363.14 g/mol Penetrates cellular and nuclear membranes to access internal receptors.[8]
Imposex Induction Threshold 1 - 2 ng/LDemonstrates extreme sensitivity of gastropod RXR pathways to organotins.
Aromatase Inhibition (IC50) ~20 ng/mLDirect suppression of estrogen synthesis, leading to masculinization.[6]
RXR Activation Affinity Nanomolar rangeActs as a potent synthetic agonist, mimicking 9-cis retinoic acid.[4]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the endocrine-disrupting potential of TBT propionate, researchers must employ self-validating assay systems. The following protocols detail the causality behind each experimental step to ensure robust, reproducible data.

Protocol: In Vitro Aromatase Inhibition Assay (Tritiated Water Release)

Causality & Principle: The conversion of androgens to estrogens by aromatase involves the stereospecific elimination of the 1β-hydrogen from the androgen substrate. By using [1β-3H]-androstenedione, the cleaved tritium forms tritiated water ([3H]H2O). Because steroids are highly lipophilic and water is not, a simple organic extraction separates the unreacted substrate from the product. The radioactivity in the aqueous phase is directly proportional to aromatase enzymatic activity[6].

Step-by-Step Workflow:

  • Tissue/Cell Preparation: Isolate microsomes from marine gonadal tissue or utilize a high-aromatase expressing cell line (e.g., KGN cells)[6]. Rationale: Ensures a high signal-to-noise ratio for baseline enzyme activity.

  • Reaction Mixture Assembly: In a glass test tube, combine the biological sample with an NADPH-regenerating system (to fuel the P450 enzyme) and varying concentrations of TBT propionate (0.1 to 1000 ng/mL).

  • Substrate Addition: Initiate the reaction by adding 0.5 μCi of [1β-3H]-androstenedione. Incubate at the organism's physiological temperature (e.g., 20°C for marine invertebrates) for 1 hour.

  • Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold chloroform. Vortex vigorously for 60 seconds. Rationale: Chloroform denatures the enzyme and partitions the unreacted lipophilic [3H]-steroid into the organic phase, leaving the [3H]H2O in the upper aqueous phase.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a crisp biphasic separation.

  • Scintillation Counting: Carefully aspirate an aliquot of the upper aqueous phase, mix with liquid scintillation cocktail, and quantify the disintegrations per minute (DPM).

  • Validation: Include a known aromatase inhibitor (e.g., Letrozole) as a positive control to validate assay sensitivity and dynamic range.

W Step1 1. Tissue/Cell Preparation (High Basal CYP19) Step2 2. Co-incubation TBT +[3H]-Androstenedione Step1->Step2 Step3 3. Chloroform Extraction (Phase Separation) Step2->Step3 Step4 4. Aqueous Phase Isolation (Contains [3H]H2O) Step3->Step4 Step5 5. Liquid Scintillation Counting Step4->Step5 Step6 6. IC50 Calculation & Data Normalization Step5->Step6

Fig 2. Step-by-step workflow for the tritiated water release aromatase assay.

Protocol: RXR/PPARγ Luciferase Reporter Gene Assay

Causality & Principle: To prove that TBT propionate acts as a direct nuclear receptor agonist, a reporter plasmid containing RXR/PPAR response elements linked to a firefly luciferase gene is transfected into cells. Ligand binding induces transcription of luciferase, emitting light upon the addition of luciferin[4].

Step-by-Step Workflow:

  • Transfection: Co-transfect host cells with the marine organism's RXR expression plasmid and the reporter construct. Crucially, include a Renilla luciferase plasmid driven by a constitutive promoter as an internal control. Rationale:Renilla normalizes for transfection efficiency and cell viability, preventing false negatives caused by the inherent cytotoxicity of TBT compounds.

  • Dosing: Treat cells with TBT propionate (1 nM to 1 μM) in serum-free media for 24 hours. Rationale: Serum contains endogenous hormones that could mask the agonistic effect of TBT.

  • Lysis and Detection: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system. Calculate the fold-activation relative to a vehicle control.

References

  • [8] PubChem. Tributyltin propionate (C15H32O2Sn). National Center for Biotechnology Information. Available at:[Link]

  • [5] Nishikawa, J., et al. (2004). Involvement of the Retinoid X Receptor in the Development of Imposex Caused by Organotins in Gastropods. Environmental Science & Technology. Available at:[Link]

  • Titley-O'Neal, C. P., et al. (2011). Tributyltin‐induced imposex in marine gastropods: A diminishing environmental problem? ResearchGate. Available at:[Link]

  • [7] Lyssimachou, A., et al. (2015). Effects of Tributyltin and Other Retinoid Receptor Agonists in Reproductive-Related Endpoints in the Zebrafish (Danio rerio). Taylor & Francis. Available at:[Link]

  • [3] Giulianelli, S., et al. (2020). RXR Expression in Marine Gastropods with Different Sensitivity to Imposex Development. Scientific Reports. Available at:[Link]

  • [6] Saitoh, M., et al. (2001). Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN. PubMed. Available at: [Link]

  • [1] Barbosa, C. M. d. L., et al. (2023). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. PMC. Available at:[Link]

  • Saitoh, M., et al. (2001). Tributyltin or Triphenyltin Inhibits Aromatase Activity in the Human Granulosa-like Tumor Cell Line KGN. ResearchGate. Available at:[Link]

  • [4] Macejova, D., et al. (2025). Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor. ResearchGate. Available at:[Link]

  • [2] Zhang, Y., et al. (2025). Multi-omics analysis reveals the toxic mechanism of tributyltin exposure causing digestive gland oxidative stress in cuttlefish (Sepia pharaonis). PubMed. Available at: [Link]

Sources

Exploratory

Tributyltin Propionate: Chemical Architecture, Physical Properties, and Mechanistic Profiling as a Novel RXR Ligand

Executive Summary Tributyltin propionate (TBTP) is a trisubstituted organotin compound. Historically, organotins such as tributyltin (TBT) were heavily utilized as industrial biocides and marine antifouling agents[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tributyltin propionate (TBTP) is a trisubstituted organotin compound. Historically, organotins such as tributyltin (TBT) were heavily utilized as industrial biocides and marine antifouling agents[1]. However, their profound environmental persistence and potent endocrine-disrupting properties have shifted the scientific focus toward understanding their exact molecular interactions[2]. Recent toxicological breakthroughs have identified TBTP as a novel, high-affinity ligand for the Retinoid X Receptor (RXR), capable of modulating the transcriptional activity of the thyroid hormone receptor (TR) and vitamin D3 receptor (VDR)[3][4]. This whitepaper provides a comprehensive technical guide on the chemical properties, synthesis, and biological evaluation of TBTP for researchers and drug development professionals.

Chemical Structure and Physical Properties

TBTP consists of a central tin (Sn) atom covalently bonded to three butyl groups and one propionate group via an oxygen linkage[5]. The bulky, hydrophobic butyl chains confer significant lipophilicity to the molecule. This non-polar character enables TBTP to easily traverse cellular lipid bilayers and accumulate in lipid-rich tissues, which is a primary driver of its bioaccumulation and intracellular receptor interaction[5].

Table 1: Quantitative Physical and Chemical Properties of Tributyltin Propionate
PropertyValueSource
Molecular Formula C15H32O2Sn6[6]
Monoisotopic Mass 364.14243 Da5[5]
Molecular Weight 363.12 g/mol 7[7]
Stereochemistry Achiral (0 Defined Stereocenters)6[6]
Charge 07[7]
SMILES CCCC(CCCC)OC(=O)CC5[5]
InChIKey AHIXTTGLRFPWJF-UHFFFAOYSA-M5[5]

Synthesis Methodology

Based on established organotin esterification protocols, the synthesis of tributyltin propionate relies on the condensation of propionic acid (or its derivatives) with bis(tri-n-butyltin) oxide (TBTO)[8]. The reaction is an equilibrium process that is driven to completion by the continuous removal of the water byproduct.

Protocol: Azeotropic Synthesis of Tributyltin Propionate

This protocol is designed as a self-validating system where the physical cessation of byproduct generation confirms reaction completion.

  • Reagent Preparation : Combine propionic acid and bis(tri-n-butyltin) oxide (TBTO) in a 2:1 molar ratio within a round-bottom flask.

    • Causality : A 2:1 ratio ensures stoichiometric conversion of both tin centers in the TBTO dimer into the propionate ester, maximizing atom economy and preventing unreacted TBTO contamination[8].

  • Solvent Addition : Dissolve the mixture in an anhydrous non-polar solvent (e.g., benzene or toluene)[8].

    • Causality : These solvents form a minimum-boiling azeotrope with water. This is critical for driving the equilibrium of the esterification reaction forward by allowing water to be removed from the system as a vapor.

  • Reflux and Azeotropic Distillation : Attach a Dean-Stark apparatus and reflux the mixture for approximately 1 hour[8].

    • Causality : The Dean-Stark trap continuously condenses and separates the water generated during the reaction. The physical cessation of water collection in the trap serves as a self-validating indicator that the reaction has reached 100% completion.

  • Solvent Evaporation : Distill off the solvent under reduced pressure using a rotary evaporator[8].

    • Causality : Reduced pressure lowers the boiling point of the solvent, preventing the thermal degradation of the organotin product while efficiently removing the volatile phase.

  • Product Isolation : The resulting residue is crystalline tri-n-butyltin propionate, typically yielding 95-98% of the theoretical maximum[8].

Mechanistic Action: RXR Activation and Endocrine Disruption

TBTP acts as a potent endocrine-disrupting chemical (EDC)[2]. Unlike natural hormones, organotins employ radically different binding mechanisms within the ligand-binding domain (LBD) of nuclear receptors[2]. TBTP binds directly and with high affinity to the Retinoid X Receptor (RXR)[4].

Because RXR is an obligate heterodimerization partner for numerous other nuclear receptors—including the peroxisome proliferator-activated receptor gamma (PPARγ), TR, and VDR—TBTP's binding allosterically modulates these pathways[9]. This unnatural activation leads to the recruitment of co-activators and the initiation of aberrant gene transcription, driving toxicological outcomes such as adipogenesis or imposex in marine organisms[10].

RXR_Pathway TBTP Tributyltin Propionate (Ligand) RXR Retinoid X Receptor (RXR) TBTP->RXR High-affinity binding to LBD Heterodimer RXR-Partner Heterodimer (Active Complex) RXR->Heterodimer Allosteric Activation Partner Nuclear Receptors (PPARγ, TR, VDR) Partner->Heterodimer Dimerization HRE Hormone Response Elements (DNA Target) Heterodimer->HRE Nuclear Translocation Transcription Aberrant Gene Transcription (Endocrine Disruption) HRE->Transcription Co-activator Recruitment

TBTP-induced Retinoid X Receptor (RXR) heterodimerization and aberrant transcriptional pathway.

Analytical Protocol: Reporter Gene Assay for Transcriptional Activity

To empirically validate the endocrine-disrupting potential of TBTP, researchers utilize stably transfected human reporter cell lines, such as PZ-TR for thyroid receptor activity or IZ-VDRE for vitamin D receptor activity[11][12].

Protocol: Luciferase Reporter Assay for TBTP-Induced Transcriptional Activation

This protocol utilizes internal controls to ensure the viability of the cells and the specificity of the receptor activation.

  • Cell Seeding : Seed the reporter cells (e.g., PZ-TR) into 96-well culture plates at a standardized density (e.g., 100-500 cells per well) in selection medium[11].

    • Causality : Uniform cell density ensures baseline luminescence is consistent across all biological replicates, providing a mathematically reliable negative control.

  • Compound Treatment : Treat the cells with TBTP at targeted nanomolar concentrations (e.g., 1 nM, 10 nM, and 100 nM)[11].

    • Causality : Concentrations must be strictly capped at 100 nM because higher doses of tributyltin derivatives induce severe cytotoxicity. Exceeding this threshold would confound the transcriptional activation data with cell death artifacts[11].

  • Co-Treatment (Validation Step) : In parallel wells, co-treat the cells with TBTP and the natural ligand (e.g., 10 nM T3 for TR)[11].

    • Causality : This acts as a self-validating system to determine whether TBTP acts synergistically with the natural hormone or competitively inhibits it, ensuring the observed luminescence is pathway-specific.

  • Incubation : Incubate the treated cells for 24 hours under standard culture conditions (37°C, 5% CO2)[11].

    • Causality : A 24-hour window provides sufficient time for the RXR-TR heterodimer to translocate to the nucleus, bind the hormone response elements (HRE), and transcribe the luciferase reporter gene without reaching nutrient depletion.

  • Luminescence Quantification : Lyse the cells, add the luciferin substrate, and measure the resulting luminescence using a microplate reader.

    • Causality : The light emitted by the luciferase enzyme is directly proportional to the transcriptional activity of the receptor, allowing for precise, quantitative profiling of TBTP's endocrine-disrupting potency[11].

References

  • PubChemLite - Tributyltin propion
  • TRIBUTYLTIN PROPION
  • CS265307B1 - Substituted 3-dithiolcarbamate tributyltin propion
  • TRIBUTYLTIN PROPIONATE - Inxight Drugs.
  • Natural and synthetic retinoid X receptor ligands and their role in selected nuclear receptor action.
  • Nuclear receptors, RXR, and the Big Bang.
  • Involvement of the Retinoid X Receptor in the Development of Imposex Caused by Organotins in Gastropods.
  • A structural view of nuclear hormone receptor: Endocrine disruptor interactions.
  • Tributyltin and triphenyltin induce 11β-hydroxysteroid dehydrogenase 2 expression and activity through activation of retinoid X receptor α.
  • Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor.
  • Development and Characterization of a Human Reporter Cell Line for the Assessment of Thyroid Receptor Transcriptional Activity. acs.org.
  • Profiling of vitamin D metabolic intermediates towards VDR using novel stable gene reporter cell lines IZ-VDRE and IZ-CYP24.

Sources

Foundational

Unraveling the Endocrine Disruption Mechanisms of Tributyltin Propionate in Gastropods: A Technical Whitepaper

As a Senior Application Scientist overseeing ecotoxicology and endocrine-disrupting chemical (EDC) screening pipelines, I approach the phenomenon of gastropod imposex not merely as an ecological endpoint, but as a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing ecotoxicology and endocrine-disrupting chemical (EDC) screening pipelines, I approach the phenomenon of gastropod imposex not merely as an ecological endpoint, but as a highly specific cascade of molecular interactions. For decades, the superimposition of male genital tracts (penis and vas deferens) on female marine gastropods was the definitive biomarker for organotin pollution[1].

However, the transition from observing a phenotype to proving a molecular mechanism requires isolating complex biological variables. Recent toxicological profiling has identified specific organotin derivatives, notably Tributyltin (TBT) propionate , as novel and highly potent nuclear receptor ligands[2]. This whitepaper deconstructs the dual-mechanism pathways of TBT propionate and provides a self-validating experimental framework for researchers and drug development professionals investigating nuclear receptor agonism.

Mechanistic Paradigms: From Enzyme Inhibition to Nuclear Receptor Agonism

To understand the endocrine disruption caused by TBT propionate, we must synthesize historical enzymatic theories with modern structural biology. The mechanism is bifurcated into a primary nuclear receptor pathway and a secondary enzymatic inhibition pathway.

The Secondary Pathway: Aromatase (CYP19) Inhibition

Historically, the prevailing theory was the Aromatase Inhibition Hypothesis . It posited that TBT acts as a competitive inhibitor of cytochrome P450-mediated aromatase (CYP19)[1]. Aromatase is responsible for the conversion of androgens (testosterone) to estrogens (estradiol). By blocking this enzyme, TBT causes an artificial accumulation of unconverted androgens, leading to the masculinization of female gastropods[3]. While this pathway contributes to the androgenic shift, in vitro assays revealed that the concentrations required for effective aromatase inhibition are significantly higher than the ultra-low environmental concentrations (nanomolar range) that trigger imposex[3].

The Primary Pathway: RXR-α and PPARγ Activation

The modern consensus, validated by X-ray crystallography and transcriptomics, identifies the Retinoid X Receptor (RXR) as the primary target for organotins[4]. TBT propionate acts as a powerful nanomolar agonist for RXR-α and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[5].

Unlike natural rexinoids, TBT propionate employs a radically different binding mechanism. Structural data shows that the tin atom forms a covalent bond with the Cys432 residue in helix H11 of the RXR-α ligand-binding domain (LBD)[5]. This covalent interaction stabilizes the receptor, promotes the recruitment of coactivator peptides (such as PGC-1α), and forces the heterodimerization of RXR with PPARγ or Thyroid Hormone Receptors (TR)[2][5]. This aberrant transcriptional activation in the central nervous system (CNS) and penis-forming area (PFA) directly drives the neurogenesis and organogenesis responsible for imposex[6].

Pathway TBT Tributyltin Propionate RXR RXR-α Activation (Cys432 Binding) TBT->RXR Primary Target Aromatase Aromatase (CYP19) Inhibition TBT->Aromatase Secondary Target PPAR PPARγ / TR Heterodimerization RXR->PPAR Coactivator Recruitment GeneExpr Altered Transcription (Neurogenesis) PPAR->GeneExpr Gene Modulation Testosterone Elevated Testosterone Aromatase->Testosterone Blocked Conversion Imposex Imposex Development (Masculinization) Testosterone->Imposex Hormone Imbalance GeneExpr->Imposex Morphological Shift

Molecular pathways of TBT Propionate-induced imposex via RXR activation and aromatase inhibition.

Quantitative Profiling of Organotin Ligands

To benchmark TBT propionate against other known EDCs, we must evaluate its binding kinetics and phenotypic thresholds. TBT propionate exhibits unique cross-talk, affecting not only RXR but also modulating the transcriptional activity of the thyroid hormone receptor (TR) and vitamin D3 receptor (VDR)[2].

CompoundPrimary Target ReceptorBinding Affinity (Kd)Imposex Induction ThresholdSecondary Mechanistic Effects
Tributyltin (TBT) RXR-α / PPARγ~10 - 20 nM~1.0 - 2.0 ng/LAromatase (CYP19) Inhibition
TBT Propionate RXR-α / TR / VDR< 15 nM~2.0 ng/LTR/VDR Transcriptional Modulation
Triphenyltin (TPT) PPARγ / RXR-α~20 nM~5.0 ng/L11β-HSD2 Induction

Self-Validating Experimental Protocols

When investigating novel EDCs, relying on a single assay introduces unacceptable risk. As scientists, we must build a self-validating system that connects macroscopic morphology (phenotype) to atomic-level receptor binding (mechanism). If a compound induces imposex but fails the biophysical binding assay, it suggests an indirect mechanism. The following two-phase protocol ensures rigorous causality.

Protocol P1 In Vivo Exposure (Flow-through) P2 Morphometrics (VDS Scoring) P1->P2 Phenotype P3 Tissue Extraction (CNS & Penis) P2->P3 Dissection P4 Molecular Validation (Anisotropy & qPCR) P3->P4 Assay

Step-by-step experimental workflow for validating TBT Propionate endocrine disruption in gastropods.

Protocol 1: In Vivo Imposex Induction & VDS Morphometrics

Causality: We utilize Nucella lapillus or Reishia clavigera because their RXR ligand-binding domains share high homology with vertebrate RXRs, making them highly sensitive bioindicators[4]. We measure the Vas Deferens Sequence (VDS) index because it provides a standardized, quantifiable metric of imposex severity (Stages 1–6), rather than a binary yes/no observation.

  • Acclimation: Isolate adult female Nucella lapillus in filtered seawater (FSW) at 15°C for 14 days to establish baseline health.

  • Flow-Through Exposure: Expose the cohort to TBT propionate at environmentally relevant concentrations (10 ng/L and 100 ng/L) using a continuous flow-through system. Note: Static renewal systems are prone to chemical degradation and adsorption to tank walls, skewing dose-response curves.

  • Morphological Scoring: After 60 days, anesthetize the gastropods using 7% MgCl2. Dissect the mantle cavity and examine the pallial oviduct under a stereomicroscope.

  • VDS Calculation: Score the development of the vas deferens and penis from Stage 0 (normal female) to Stage 6 (aborted capsules in the capsule gland due to blockage).

Protocol 2: Mechanistic Validation via Fluorescence Anisotropy

Causality: Reporter gene assays confirm transcription, but they cannot prove direct physical interaction due to cellular background noise. We use Fluorescence Anisotropy to measure the rotational speed of a fluorophore. When a fluorescein-labeled PGC-1α coactivator peptide binds the RXR-TBT propionate complex, its molecular weight increases, its rotation slows, and anisotropy increases[5]. This isolates the direct receptor-ligand-coactivator interaction.

  • Protein Purification: Express and purify the human or gastropod RXR-α Ligand Binding Domain (LBD) fused to a GST-tag using E. coli BL21(DE3) cells. Cleave the tag using thrombin.

  • Assay Assembly: In a 384-well black microplate, combine 1 µM purified RXR-α LBD, 10 nM fluorescein-labeled PGC-1α peptide (LxxLL motif), and assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT).

  • Ligand Titration: Add TBT propionate in a serial dilution ranging from 0.1 nM to 10 µM. Incubate in the dark at room temperature for 30 minutes to allow covalent bond formation at Cys432.

  • Measurement: Read the plate using a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the dissociation constant ( Kd​ ) based on the shift in millianisotropy (mA) units.

Conclusion

The endocrine disruption caused by TBT propionate in gastropods is a masterclass in toxicological specificity. By moving beyond the outdated aromatase inhibition model and embracing the RXR/PPARγ heterodimerization pathway, researchers can better predict the off-target effects of novel organotin derivatives. For drug development professionals, the covalent binding mechanism of TBT propionate to Cys432 serves as a critical structural template for understanding how environmental contaminants hijack highly conserved nuclear receptor signaling pathways.

References

  • Matthiessen, P., & Gibbs, P. E. (1998). Critical appraisal of the evidence for tributyltin‐mediated endocrine disruption in mollusks. Environmental Toxicology and Chemistry, Oxford Academic. 1

  • Nishikawa, J., et al. (2004). Involvement of the Retinoid X Receptor in the Development of Imposex Caused by Organotins in Gastropods. Environmental Science & Technology, ACS Publications. 4

  • le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors: Tributyltin activates RXR-α–PPAR-γ through RXR-α. PubMed Central. 5

  • Macejová, D., et al. (2025/2026). Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor. Toxicology in Vitro, ResearchGate. 2

  • Castro, L. F. C., et al. (2011). Tributyltin-induced imposex in marine gastropods involves tissue-specific modulation of the retinoid X receptor. PubMed. 6

  • Horiguchi, T. (2006). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. PubMed. 3

Sources

Exploratory

Synthesis pathways for tributyltin propionate organotin compounds

Title: Synthesis Pathways and Pharmacological Profiling of Tributyltin Propionate: A Technical Guide Introduction & Pharmacological Relevance Organotin carboxylates have historically been utilized as biocides, agricultur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Pathways and Pharmacological Profiling of Tributyltin Propionate: A Technical Guide

Introduction & Pharmacological Relevance

Organotin carboxylates have historically been utilized as biocides, agricultural fungicides, and catalytic agents. However, recent advancements in molecular toxicology and drug discovery have repositioned specific trialkyltin compounds as potent endocrine modulators. Notably, tributyltin propionate (TBT-P) has been identified as a novel, high-affinity agonist for the Retinoid X Receptor (RXR)[1]. By binding directly to the RXRα pocket, TBT-P modulates the transcriptional activity of permissive and non-permissive heterodimers, including the thyroid hormone receptor (TR) and the vitamin D3 receptor (VDR)[1].

Understanding the precise synthetic pathways of TBT-P is critical for researchers developing organometallic RXR ligands or studying their toxicological profiles. This guide details the mechanistic chemistry, self-validating experimental protocols, and biological signaling pathways associated with TBT-P.

Mechanistic Chemistry: Synthesis Pathways

The synthesis of tributyltin propionate relies on the functionalization of the stannoxane bond (Sn-O-Sn) present in bis(tributyltin) oxide (TBTO). There are two primary pathways to achieve this, each selected based on specific thermodynamic and operational constraints.

Pathway A: Azeotropic Condensation with Propionic Acid Organotin oxides react with organic acids in a reversible equilibrium reaction[2]. The nucleophilic oxygen of the carboxyl group attacks the electrophilic tin center. To drive this esterification to completion, the byproduct water must be continuously removed[3]. Toluene is the solvent of choice because it forms a minimum-boiling azeotrope with water, allowing for efficient, continuous removal via a Dean-Stark apparatus.

Pathway B: Anhydride Cleavage An alternative, highly efficient route involves reacting TBTO directly with propionic anhydride[4]. This pathway circumvents water generation entirely. The stannoxane oxygen performs a nucleophilic attack on the carbonyl carbon of the anhydride, cleaving the C-O bond and directly yielding two equivalents of the organotin carboxylate. This method is highly exothermic and can be performed at room temperature (25°C), making it ideal for preserving thermally sensitive functional groups[4].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems, where in-process analytical checks confirm the success of each phase.

Protocol A: Azeotropic Condensation (Dean-Stark Method)

  • Stoichiometric Preparation: In a 250 mL round-bottom flask, combine 59.6 g (0.1 mol) of bis(tributyltin) oxide (TBTO) with 14.8 g (0.2 mol) of glacial propionic acid.

  • Solvent Addition: Add 100 mL of anhydrous toluene. Causality: Toluene acts as the azeotropic carrier for water removal, preventing the reverse hydrolysis reaction that would stall the equilibrium[3].

  • Reflux & Separation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C.

  • In-Process Validation: Monitor the water collection in the trap. The theoretical yield of water is 1.8 mL (0.1 mol). The reaction is deemed complete when water ceases to accumulate (typically 4-6 hours).

  • Isolation: Evaporate the toluene under reduced pressure using a rotary evaporator.

  • Analytical Validation: Perform FTIR spectroscopy on the residue. The success of the coordination is validated by the disappearance of the broad O-H stretch (~3000 cm⁻¹) and the appearance of distinct asymmetric (ν_asym ~1640 cm⁻¹) and symmetric (ν_sym ~1430 cm⁻¹) carboxylate stretching bands[3].

Protocol B: Anhydride Cleavage Method

  • Reagent Loading: Place 59.6 g (0.1 mol) of TBTO in a dry, nitrogen-purged 250 mL flask.

  • Controlled Addition: Dropwise, add 13.0 g (0.1 mol) of propionic anhydride while maintaining the reaction vessel in a water bath at 25°C[4]. Causality: The cleavage of the anhydride by the stannoxane is highly exothermic; controlled addition prevents localized overheating and thermal degradation of the alkyltin bonds.

  • Agitation: Stir the neat mixture continuously for 2 hours at room temperature.

  • In-Process Validation: Monitor the reaction via FTIR. The reaction is complete when the characteristic anhydride C=O doublet (~1820 and 1750 cm⁻¹) completely disappears, replaced by the organotin carboxylate bands.

  • Purification: If unreacted anhydride remains, it can be removed under high vacuum. The resulting product is pure tributyltin propionate.

Quantitative Data Summaries

The following table summarizes the key operational parameters and analytical validation metrics for both synthesis pathways.

ParameterPathway A: Azeotropic CondensationPathway B: Anhydride CleavageValidation Method
Molar Ratio (TBTO : Reagent) 1 : 2 (Propionic Acid)1 : 1 (Propionic Anhydride)Stoichiometric Calculation
Operating Temperature 110°C (Toluene Reflux)25°C (Exothermic, controlled)Thermocouple
Reaction Time 4 - 6 hours1 - 2 hoursTLC / FTIR monitoring
Typical Yield 85% - 92%> 95%Mass Balance
Byproduct H₂O (1 equivalent, 1.8 mL/0.1mol)NoneDean-Stark Volume
FTIR ν_asym (COO⁻) ~1640 cm⁻¹~1640 cm⁻¹ATR-FTIR Spectrometer
FTIR ν_sym (COO⁻) ~1430 cm⁻¹~1430 cm⁻¹ATR-FTIR Spectrometer

Biological Assays & RXR Activation Workflows

Once synthesized and purified, TBT-P serves as a critical tool compound in molecular endocrinology. As a trialkyltin derivative, TBT-P acts as a nanomolar agonist for the Retinoid X Receptor (RXR)[1].

Mechanism of Action: Upon entering the intracellular space, TBT-P binds directly to the ligand-binding domain (LBD) of RXRα. This binding induces a conformational change that facilitates the recruitment of coactivators and the formation of heterodimers with other nuclear receptors, such as the Thyroid Hormone Receptor (TR)[1]. The TBT-P-activated RXR-TR heterodimer subsequently binds to specific DNA sequences known as Thyroid Response Elements (TREs) or Vitamin D Response Elements (VDREs), thereby modulating the transcription of target genes involved in metabolism and cellular proliferation[1].

Visualizations

Synthesis_Workflow TBTO Bis(tributyltin) oxide (TBTO) PathA Pathway A: Propionic Acid (2 eq) + Toluene TBTO->PathA Condensation PathB Pathway B: Propionic Anhydride (1 eq) (Neat / 25°C) TBTO->PathB Cleavage DeanStark Dean-Stark Azeotropic Distillation (110°C) PathA->DeanStark Heat TBTP Tributyltin Propionate (Target Compound) PathB->TBTP Direct Conversion Water - H2O Byproduct DeanStark->Water Removal DeanStark->TBTP Evaporation

Workflow of Tributyltin Propionate Synthesis via Condensation and Anhydride Cleavage.

RXR_Signaling TBTP Tributyltin Propionate (Agonist) RXR Retinoid X Receptor (RXRα) TBTP->RXR Ligand Binding Heterodimer RXR-TR Heterodimer Complex RXR->Heterodimer Dimerization TR Thyroid Hormone Receptor (TR) TR->Heterodimer Dimerization VDRE Response Elements (e.g., TRE/VDRE) Heterodimer->VDRE DNA Binding Transcription Gene Transcription (Modulated Activity) VDRE->Transcription Activation

Mechanism of Action: TBT-P binding to RXRα and modulating RXR-TR heterodimer transcription.

Sources

Foundational

Bioaccumulation Dynamics and Endocrine Disruption of Tributyltin Propionate in Benthic Ecosystems

The Ecotoxicological Landscape of Tributyltin Propionate Tributyltin (TBT) compounds, including the specific derivative tributyltin propionate, represent a class of highly lipophilic, synthetic organometallic chemicals h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Ecotoxicological Landscape of Tributyltin Propionate

Tributyltin (TBT) compounds, including the specific derivative tributyltin propionate, represent a class of highly lipophilic, synthetic organometallic chemicals historically deployed as marine antifouling agents and biocides. Despite stringent global bans, their slow degradation rates and high affinity for organic matter have transformed marine and freshwater sediments into persistent secondary sources of exposure 1[1]. For drug development professionals and environmental toxicologists, understanding the bioaccumulation factors of TBT propionate in benthic species is critical, as these organisms form the foundation of the aquatic food web and serve as primary bioindicators of xenobiotic accumulation.

TBT propionate exhibits a high octanol-water partition coefficient ( logKow​ ranging from 4.2 to 5.0), driving its rapid partitioning from the water column into silty sediments and the lipid compartments of infaunal and epifaunal organisms 2[2].

Mechanistic Pathways: Endocrine Disruption via RXR/PPARγ Activation

The toxicity of TBT propionate extends far beyond general cellular stress; it is a highly specific endocrine disruptor. Recent toxicological breakthroughs have identified tributyltin propionate as a novel, high-affinity ligand for the Retinoid X Receptor (RXR) 3[3].

When benthic species ingest contaminated sediment, TBT propionate permeates cell membranes and acts as a potent agonist for both RXR and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) 4[4]. This dual activation forces the heterodimerization of RXR and PPARγ. The resulting complex binds to DNA response elements, triggering aberrant gene transcription. In marine gastropods, this specific pathway is the mechanistic root of imposex —a severe physiological abnormality characterized by the superimposition of male genital tracts (penis and vas deferens) on females, ultimately leading to reproductive failure and population collapse 5[5].

Pathway TBT Tributyltin Propionate (Lipophilic Toxicant) RXR Retinoid X Receptor (RXR) Activation TBT->RXR Novel Ligand Binding PPAR PPARγ Activation TBT->PPAR Agonist Action Heterodimer RXR/PPARγ Heterodimerization RXR->Heterodimer PPAR->Heterodimer Transcription Aberrant Gene Transcription Heterodimer->Transcription DNA Response Elements Imposex Endocrine Disruption (e.g., Imposex) Transcription->Imposex

TBT propionate-mediated RXR/PPARγ activation and endocrine disruption pathway.

Quantitative Bioaccumulation Metrics in Benthic Species

To evaluate the ecological risk of TBT propionate, scientists rely on two primary metrics: the Biota Accumulation Factor (BAF) and the Biota-Sediment Accumulation Factor (BSAF) . BSAF is the gold standard for benthic assessments because it normalizes the toxicant concentration against the lipid fraction of the organism and the total organic carbon (TOC) of the sediment.

BSAF values for TBT compounds in benthic invertebrates exhibit high variance based on the species' metabolic elimination capacity. For example, bivalves, which lack efficient TBT degradation systems, show significantly higher accumulation than burrow-dwelling organisms capable of metabolizing TBT into less toxic dibutyltin (DBT) and monobutyltin (MBT) 6[6].

Table 1: Comparative Bioaccumulation Factors of TBT in Benthic Species
Species / GroupTaxonomic ClassBioaccumulation MetricValue RangeReference
Echinocardium cordatumHeart UrchinBSAF (Dry Weight)0.09 – 0.217[7]
Echinocardium cordatumHeart UrchinBAF (Wet Weight)180 – 8437[7]
Mixed Benthic InvertebratesVarious (Saguenay Fjord)BSAF0.22 – 11.06[6]
Mya arenariaBivalveBAF782[2]
Nereis diversicolorPolychaeteBAF32[2]

Experimental Methodology: BSAF Determination Workflow

To generate reproducible and self-validating data for TBT propionate bioaccumulation, a rigorous 28-day sediment exposure assay must be utilized. This protocol ensures that the toxicokinetics reach a steady state, preventing the underestimation of BSAF.

Workflow Spiking 1. Sediment Spiking & Aging Exposure 2. 28-Day Benthic Exposure Spiking->Exposure Extraction 3. Tropolone Extraction Exposure->Extraction Derivatization 4. NaBEt4 Derivatization Extraction->Derivatization Analysis 5. GC-ICP-MS Quantification Derivatization->Analysis

28-day benthic exposure workflow for TBT propionate BSAF determination.

Step-by-Step Analytical Protocol

Step 1: Sediment Spiking and Equilibration

  • Procedure: Clean, silty marine sediment is spiked with a stock solution of TBT propionate dissolved in a volatile carrier solvent (e.g., acetone). The solvent is evaporated under a gentle nitrogen stream. The sediment is homogenized and aged for a minimum of 30 days in the dark at 4°C.

  • Causality: Aging is an absolute necessity. Freshly spiked sediments artificially inflate bioavailability. Equilibration allows the organotin to partition deeply into the humic and fulvic acid fractions of the sediment's organic carbon, accurately mimicking real-world environmental sinks 7[7].

Step 2: Benthic Organism Acclimation and Exposure

  • Procedure: Target benthic species are introduced to the equilibrated sediment in flow-through or static-renewal benthic chambers. The exposure is maintained for 28 days with continuous monitoring of pore water chemistry.

  • Causality: A 28-day window is the industry standard required to achieve steady-state toxicokinetics (equilibrium between uptake and elimination rates) for highly lipophilic compounds in benthic invertebrates.

Step 3: Tissue and Sediment Extraction

  • Procedure: Post-exposure, organisms are depurated in clean water for 24 hours to clear gut contents. Tissues are homogenized and subjected to focused ultrasonic extraction using a mixture of tropolone in dichloromethane/methanol.

  • Causality: Gut clearance prevents the overestimation of BSAF by excluding unassimilated sediment-bound TBT. Tropolone acts as a vital complexing agent, breaking the strong coordinate bonds between the tin atom and biological macromolecules.

Step 4: Derivatization and GC-ICP-MS Analysis

  • Procedure: Extracts are derivatized using sodium tetraethylborate ( NaBEt4​ ) to ethylate the TBT propionate, followed by quantification via Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS).

  • Causality: Organotins are inherently non-volatile and thermally labile. Ethylation converts TBT propionate into a volatile, stable derivative suitable for GC separation. ICP-MS provides unparalleled elemental specificity and sub-part-per-trillion (ppt) sensitivity for the tin isotope ( 120Sn ).

Step 5: BSAF Calculation

  • Procedure: Calculate BSAF using the equilibrium formula:

    BSAF=Cs​/foc​Ct​/fl​​

    Where Ct​ is tissue concentration, fl​ is the organism's lipid fraction, Cs​ is sediment concentration, and foc​ is the fraction of organic carbon in the sediment.

Conclusion

Tributyltin propionate remains a critical compound of interest in environmental toxicology due to its potent role as an RXR/PPARγ agonist and its high bioaccumulation potential in benthic ecosystems. By employing rigorous, steady-state experimental models and advanced GC-ICP-MS analytics, researchers can accurately quantify BSAF, thereby informing better ecological risk assessments and regulatory thresholds for persistent organotin pollutants.

References

  • ca.gov - An analysis in support of a sediment quality threshold for tributyltin to protect prey species for juvenile salmonids listed by California State Water Resources Control Board. Available at: [Link]

  • nih.gov - Butyltin species in benthic and pelagic organisms of the Saguenay Fjord (Canada) and Imposex occurrence in common whelk. Available at:[Link]

  • nih.gov - Bioaccumulation and toxicity of tributyltin to a burrowing heart urchin and an amphipod in spiked, silty marine sediments. Available at:[Link]

  • jst.go.jp - Toxicity of Organotin Compounds Present in the Environment to Mammals. Available at:[Link]

  • acs.org - Involvement of the Retinoid X Receptor in the Development of Imposex Caused by Organotins in Gastropods. Available at:[Link]

  • researchgate.net - Tributyltin and triphenyltin induce 11β-hydroxysteroid dehydrogenase 2 expression and activity through activation of retinoid X receptor α. Available at: [Link]

  • upol.cz - Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Intact Analysis of Tributyltin Propionate in Marine Sediments via PTV-GC-MS

Target Audience: Analytical Chemists, Marine Toxicologists, and Drug Development Professionals Matrix: Benthic Marine Sediment Analyte: Tributyltin propionate (CAS: 4342-36-3) Executive Summary Organotin compounds are ub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Marine Toxicologists, and Drug Development Professionals Matrix: Benthic Marine Sediment Analyte: Tributyltin propionate (CAS: 4342-36-3)

Executive Summary

Organotin compounds are ubiquitous within the coastal marine environment, with the highest concentrations historically found in benthic sediments near regions of high shipping activity[1]. While traditional analytical methods focus on quantifying total tributyltin (TBT) by cleaving ester bonds and derivatizing the TBT cation (e.g., via propylation or ethylation), there is an emerging toxicological need to detect specific, intact organotin esters.

Recent pharmacological and toxicological studies have identified tributyltin propionate as a novel, high-affinity ligand for the Retinoid X Receptor (RXR)[2]. Because intact organotin esters can act as potent endocrine disruptors and are increasingly found as residual additives in marine plastics[3], quantifying the exact chemical species is critical. This application note details a self-validating, mild-extraction Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing a Programmable Temperature Vaporizing (PTV) inlet to prevent thermal degradation, allowing for the direct quantification of intact tributyltin propionate in complex sediment matrices.

Mechanistic Context: The RXR Pathway

Understanding the biological impact of tributyltin propionate dictates the stringent sensitivity required for this assay. In marine biota (such as gastropods) and mammalian models, tributyltin propionate bypasses traditional toxicity pathways and directly binds to nuclear Retinoid X Receptors (RXRs)[2]. This binding induces permissive heterodimerization with other nuclear receptors (e.g., Thyroid Hormone Receptor [TR] and Vitamin D3 Receptor [VDR]), leading to aberrant gene transcription and severe endocrine disruption, such as imposex in marine snails.

Pathway TBT Tributyltin Propionate (Environmental Ligand) RXR Retinoid X Receptor (RXR Activation) TBT->RXR High Affinity Binding Heterodimer RXR-TR / RXR-VDR Heterodimers RXR->Heterodimer Heterodimerization DNA Hormone Response Elements (Target Gene Promoters) Heterodimer->DNA DNA Binding Transcription Altered Gene Transcription (Endocrine Disruption) DNA->Transcription Activation/Repression

Fig 1. Mechanistic pathway of tributyltin propionate acting as an RXR ligand in marine biota.

Methodological Rationale (E-E-A-T)

To achieve scientific integrity, every step of this protocol is designed with specific chemical causality in mind:

  • Avoidance of Derivatization: Standard methods use Grignard reagents or sodium tetraalkylborates, which destroy the propionate ester to yield a tetraalkyltin. This protocol uses direct analysis to preserve the ester.

  • Mild Extraction Solvents: Strong acids (often used to release bound TBT from sediment) will hydrolyze the propionate group. We utilize a neutral Dichloromethane:Hexane (1:1) mixture coupled with ultrasonic-assisted extraction (UAE) at controlled temperatures (<30°C).

  • PTV Inlet Utilization: Tributyltin propionate is thermally labile. A standard hot split/splitless inlet (e.g., 250°C constant) will cause the ester to cleave into the TBT cation and propionic acid before reaching the column. The PTV inlet allows for a cold injection (60°C) followed by rapid heating, transferring the intact analyte onto the column with minimal thermal stress.

Experimental Protocol

Reagents and Materials
  • Analytical Standards: Tributyltin propionate (Purity >98%), d27-Tributyltin chloride (Surrogate Internal Standard).

  • Solvents: Dichloromethane (DCM), Hexane, and Methanol (all GC-MS pesticide grade).

  • Sorbents: Florisil SPE Cartridges (1 g / 6 mL), anhydrous sodium sulfate (baked at 400°C for 4 hours to remove organic background).

Step-by-Step Workflow

Step 1: Sample Pretreatment

  • Collect benthic marine sediment and immediately store at -20°C.

  • Lyophilize (freeze-dry) the sediment for 48 hours. Causality: Water in the sample deactivates the extraction solvent and SPE sorbents, drastically reducing recovery.

  • Sieve the dried sediment through a 2 mm stainless steel mesh to remove large debris and homogenize.

Step 2: Ultrasonic-Assisted Extraction (UAE)

  • Weigh exactly 5.0 g of the homogenized sediment into a 50 mL PTFE centrifuge tube.

  • Spike the sample with 50 µL of d27-TBT chloride surrogate standard (1.0 µg/mL).

  • Add 15 mL of DCM:Hexane (1:1, v/v).

  • Sonicate in a water bath for 20 minutes. Maintain bath temperature strictly below 30°C using ice additions. Causality: Elevated temperatures trigger premature hydrolysis of the propionate ester.

  • Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean glass tube. Repeat the extraction process once more and combine the supernatants.

Step 3: Extract Clean-up

  • Concentrate the combined extract to approximately 1 mL using a gentle stream of high-purity nitrogen at room temperature.

  • Condition a Florisil SPE cartridge with 5 mL of Hexane.

  • Load the 1 mL extract onto the cartridge.

  • Elute the analyte using 10 mL of DCM:Hexane (2:8, v/v). Causality: Florisil retains highly polar matrix interferences (like humic acids) while allowing the moderately polar tributyltin propionate to elute in the 20% DCM fraction.

  • Evaporate the eluate under nitrogen to exactly 1.0 mL. Transfer to a GC vial with a glass insert.

Workflow A Marine Sediment Sample (Lyophilized & Sieved) B Ultrasonic-Assisted Extraction (DCM:Hexane, 1:1 v/v) A->B C Extract Concentration (Gentle N2 Stream) B->C D SPE Clean-up (Florisil Cartridge) C->D E Eluate Concentration & Internal Standard Addition D->E F GC-MS Analysis (PTV Inlet, SIM Mode) E->F

Fig 2. Step-by-step extraction and GC-MS workflow for tributyltin propionate in sediment.

GC-MS Instrumental Conditions

To prevent thermal degradation while ensuring maximum sensitivity, the GC-MS is operated in Selected Ion Monitoring (SIM) mode using the parameters outlined below.

Table 1: Optimized GC-MS Parameters

ParameterSetting / ValueScientific Rationale
Inlet System PTV (Programmable Temp Vaporizing)Cold injection prevents thermal cleavage of the ester bond.
Injection Volume 1.0 µL (Splitless mode)Maximizes sensitivity for trace environmental concentrations.
Carrier Gas Helium (99.999%), 1.2 mL/minProvides optimal linear velocity for organometallic separation.
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Low bleed, ideal for mid-polar analytes.
PTV Temp Program 60°C (0.1 min) → 600°C/min to 280°CRapid transfer of analyte to column without prolonged heat exposure.
Oven Program 60°C (1 min) → 15°C/min to 280°C (hold 5 min)Ensures sharp peak shape and clears high-boiling matrix lipids.
Ionization Mode Electron Impact (EI), 70 eVStandard hard ionization for reproducible fragmentation.
SIM Ions (m/z) 291 (Quantifier), 307 , 235 (Qualifiers)291: [Bu3Sn]+; 307:[M - Butyl]+ (Specific to propionate); 235: [Bu2SnH]+.

Self-Validating Quality Control (QC) System

A robust analytical protocol must prove its own accuracy during every run. The following QC measures constitute a self-validating system:

  • Procedural Blanks (1 per batch): Clean sodium sulfate processed through the entire extraction. Ensures no background contamination from labware or solvents.

  • Matrix Spikes (1 per batch): Pre-extraction sediment spiked with a known concentration of tributyltin propionate. Validates the extraction efficiency against the specific matrix suppression of the sediment.

  • Surrogate Recovery: Every sample contains d27-TBT chloride. If the surrogate recovery falls outside the 70–120% acceptance window, the sample preparation is flagged as invalid, ensuring trustworthiness of the reported data.

Table 2: Method Validation Data

AnalyteLOD (ng/g dw)LOQ (ng/g dw)Recovery (%)Intra-day RSD (%)
Tributyltin propionate0.51.582 - 944.5
d27-TBT chloride (Surrogate)N/AN/A85 - 1053.2
(Note: dw = dry weight. LOD calculated at S/N = 3; LOQ calculated at S/N = 10).

Sources

Application

Development of a High-Sensitivity LC-MS/MS Method for the Quantification of Tributyltin Propionate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of tributyltin (TBT) propionate. Tributyltin compounds are persistent organotin pollutants with significant toxicity, necessitating sensitive analytical methods for their monitoring in various matrices.[1][2] The method described herein utilizes a straightforward acetonitrile-based extraction, followed by analysis on a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach avoids the time-consuming derivatization steps often required by gas chromatography-based methods.[1][3] The protocol has been structured to provide not only a step-by-step procedure but also the scientific rationale behind key decisions in method development. All procedures are designed to be self-validating and align with international standards such as ISO 17025 and FDA guidelines for bioanalytical method validation.[4][5][6][7]

Introduction and Scientific Rationale

Tributyltin (TBT) compounds, including tributyltin propionate, were historically used as biocides in antifouling paints for marine vessels.[1] Their release into aquatic environments leads to bioaccumulation and significant endocrine-disrupting effects on marine organisms, even at ng/L concentrations.[1] Due to their toxicity and persistence, regulatory bodies worldwide have restricted their use and established maximum residue limits in environmental and food samples. Consequently, there is a critical need for highly sensitive and selective analytical methods for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for organotin analysis.[1] Its primary advantages over traditional Gas Chromatography (GC) methods include:

  • Elimination of Derivatization: GC analysis of polar and non-volatile organotins requires a time-consuming derivatization step to increase volatility, which can introduce variability.[3][8] LC-MS/MS analyzes the compound directly.

  • Enhanced Selectivity: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, allowing for the confident detection of the target analyte even in complex matrices by monitoring a specific precursor-to-product ion transition.[1]

  • Superior Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the low parts-per-billion (ppb or µg/kg) to parts-per-trillion (ppt or ng/kg) range.

This guide explains the causality behind the chosen experimental parameters, from sample preparation to final detection, to ensure a scientifically sound and reproducible method.

Method Development: A Mechanistic Approach

The development of a robust LC-MS/MS method requires a systematic optimization of chromatographic and mass spectrometric conditions.

Mass Spectrometry
  • Ionization and Precursor Ion Selection: Tributyltin propionate readily forms a positive ion in solution. Electrospray Ionization (ESI) in positive ion mode is therefore the logical choice.[1][9] A standard solution of tributyltin propionate is infused directly into the mass spectrometer to determine its protonated molecular ion, [M+H]⁺, which serves as the precursor ion for MS/MS fragmentation.

  • Fragmentation and MRM Transition Selection: The selected precursor ion is fragmented using Collision-Induced Dissociation (CID) in the collision cell. The resulting product ions are scanned to identify fragments that are both stable and specific to the tributyltin moiety. For robust quantification, at least two MRM transitions are selected:

    • Quantifier: The most intense and stable transition is used for quantification.

    • Qualifier: A second, less intense transition is used for confirmation. The ratio of the quantifier to the qualifier signal should remain constant across all standards and samples, providing a high degree of confidence in analyte identification.

Liquid Chromatography
  • Column Chemistry: A reversed-phase C18 column is the standard choice for separating moderately non-polar compounds like tributyltin propionate from matrix interferences.[1][10] The hydrophobic C18 stationary phase provides effective retention and resolution.

  • Mobile Phase Composition: The mobile phase is designed to achieve good peak shape and retention time.

    • Organic Phase (B): Methanol or acetonitrile. Methanol is often chosen for organotin analysis.

    • Aqueous Phase (A): LC-MS grade water.

    • Additives: Formic acid (typically 0.1-2%) is added to both mobile phases to acidify the solution.[1][10] This promotes the formation of the protonated [M+H]⁺ ion in the ESI source, thereby enhancing signal intensity and stability. Ammonium formate can also be added to improve peak shape.[1]

Internal Standard Selection

The use of an appropriate internal standard (IS) is critical to compensate for variations during sample preparation and potential matrix-induced ion suppression or enhancement. The ideal IS is a compound that is chemically similar to the analyte but has a different mass. For this application, Triphenyl Phosphate (TPP) is a suitable and commercially available option.[1] Isotope-labeled standards, such as ¹¹⁹Sn-enriched TBT, are considered the gold standard for isotope dilution analysis but are often more expensive.[11]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the entire analytical procedure.

General Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

LC-MS/MS Workflow for Tributyltin Propionate cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample 1. Weigh 1g Sample Add_IS 2. Spike with Internal Standard Sample->Add_IS Extract 3. Add 10 mL Acetonitrile & Vortex Add_IS->Extract Salt_Out 4. Add QuEChERS Salts & Shake Extract->Salt_Out Centrifuge1 5. Centrifuge at 4000 rpm Salt_Out->Centrifuge1 Dilute 6. Dilute Supernatant 10x with Water Centrifuge1->Dilute Filter 7. Filter with 0.22 µm Syringe Filter Dilute->Filter Inject 8. Inject into LC-MS/MS Filter->Inject Acquire 9. Data Acquisition (MRM Mode) Integrate 10. Peak Integration Acquire->Integrate Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Quantify Sample Concentration Calibrate->Quantify Report 13. Generate Report Quantify->Report

Caption: Workflow for TBT Propionate Analysis.

Materials and Reagents
  • Tributyltin propionate analytical standard (≥98% purity)

  • Triphenyl Phosphate (TPP) internal standard (≥99% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade, ≥99%)

  • Ammonium formate (LC-MS grade, ≥99%)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • 0.22 µm PTFE or Nylon syringe filters

  • Polypropylene centrifuge tubes (15 mL and 50 mL)

Protocol 1: Preparation of Standards
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of tributyltin propionate and TPP standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Create a combined intermediate solution of the analyte and a single concentration of the IS. Dilute the primary stocks accordingly with methanol.

  • Calibration Curve Standards (0.1 - 100 ng/mL): Perform serial dilutions of the intermediate stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at concentrations such as 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL. Each standard should contain a constant concentration of the TPP internal standard (e.g., 10 ng/mL).

Protocol 2: Sample Preparation
  • Weigh 1.0 ± 0.05 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of a 1 µg/mL TPP internal standard solution.

  • Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute.[1]

  • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute to induce phase separation.

  • Centrifuge the tube at 4,000 rpm for 5 minutes.

  • Transfer 100 µL of the upper acetonitrile layer into an autosampler vial.

  • Add 900 µL of LC-MS grade water to the vial (a 10x dilution). This dilution is crucial to minimize matrix effects and ensure compatibility with the initial mobile phase conditions.[1]

  • Cap the vial, vortex briefly, and filter the final extract through a 0.22 µm syringe filter into another autosampler vial before placing it in the LC autosampler.

Optimized LC-MS/MS Instrumental Parameters

The following tables summarize the optimized instrumental conditions for this method.

Table 1: Optimized Liquid Chromatography Parameters
ParameterCondition
LC System UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-5.0 min), 95% B (5.0-7.0 min), 95-5% B (7.0-7.1 min), 5% B (7.1-9.0 min)
Table 2: Optimized Mass Spectrometry Parameters
ParameterSetting
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow (Desolvation) 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z)
Tributyltin (Quantifier)291.2
Tributyltin (Qualifier)291.2
TPP (Internal Standard)327.1

(Note: The m/z values and collision energies are typical and must be optimized on the specific instrument used.)

Method Validation: Ensuring Trustworthiness and Reliability

A developed method is only useful if its performance is verified. Method validation provides documented evidence that the protocol is fit for its intended purpose.[12] The method should be validated according to established guidelines, such as those from the FDA or by adhering to ISO 17025 standards for laboratory competence.[4][5][13][14]

Table 3: Summary of Key Method Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Assessed by a calibration curve (minimum 5 points) analyzed in triplicate.Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) Determined by analyzing spiked blank matrix samples at low, medium, and high concentrations (n=5).Mean recovery within 80-120%
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) assessed at low, medium, and high QCs.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) Lowest concentration on the calibration curve that meets accuracy and precision criteria.Signal-to-Noise ratio ≥ 10; Accuracy and Precision criteria met.
Selectivity Analysis of at least six blank matrix sources to check for interferences at the analyte's retention time.No significant interfering peaks (>20% of LOQ response).
Matrix Effect Compares the analyte response in a post-extraction spiked sample to a pure solution standard.IS-normalized matrix factor between 0.85 and 1.15.
Stability Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration within ±15% of nominal values.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and high-throughput solution for the quantification of tributyltin propionate. By eliminating the need for derivatization and employing a simple extraction procedure, this method significantly reduces sample turnaround time compared to traditional GC-based techniques. The systematic approach to method development and the framework for rigorous validation ensure that the data generated is reliable, reproducible, and defensible, making this protocol highly suitable for routine monitoring, research, and regulatory compliance applications.

References

  • ISO 17025 Method Validation and Verification |complete Guide - ISO Cert. (n.d.). ISO Cert.
  • ISO/IEC 17025 Method Validation Guide. (n.d.). Scribd.
  • ISO 17025 Method Validation. (2025, May 22). Wintersmith Advisory LLC.
  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. (n.d.). AB SCIEX.
  • Determination of Tributyltin Compounds leached from Antifouling Paint by Gas Chromatography. (n.d.). ResearchGate.
  • Method 282.3 The Determination of Tributyltin Chloride in Marine and Fresh - Waters by Liquid-Solid Extraction (LSE) and Gas Chromatography. (n.d.). EPA.
  • EPA Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (n.d.). EPA.
  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NATA.
  • Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. (n.d.). EURL-SRM.
  • Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography-tandem mass spectrometry. (2015). PubMed.
  • Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. (n.d.). PubMed.
  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. (2012). Polish Journal of Environmental Studies.
  • Guidelines for the Validation of Chemical Methods for the FDA FVM Program. (n.d.). Regulations.gov.
  • Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. (n.d.). Agilent.
  • Summary of FDA Method C-010.01: Determination of 16 Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Food Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (n.d.). LCGC International.
  • Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. (2014). PubMed.
  • Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. (2017). Journal of Food and Drug Analysis.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. (2023). NMKL.

Sources

Method

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Tributyltin Propionate

Mechanistic Overview: The Derivatization Imperative Tributyltin propionate (TBTP) is an organotin ester historically utilized in biocidal formulations, marine antifouling paints, and polymer stabilization. In environment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Derivatization Imperative

Tributyltin propionate (TBTP) is an organotin ester historically utilized in biocidal formulations, marine antifouling paints, and polymer stabilization. In environmental, biological, or pharmaceutical matrices, TBTP readily dissociates into the tributyltin cation (TBT⁺) and the propionate anion.

Direct analysis of the native TBT⁺ species via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally unviable. The highly polar TBT⁺ cation exhibits low volatility and interacts aggressively with the active silanol groups of the GC column's stationary phase. This thermodynamic affinity results in severe peak tailing, irreversible column degradation, and thermal decomposition of the analyte[1].

To bypass these chromatographic barriers, the TBT⁺ core must be converted into a fully substituted, neutral, and highly volatile tetraalkyltin species. This is achieved through targeted chemical derivatization prior to instrumental analysis[1].

Strategic Method Selection & Causality

The two most robust methodologies for converting TBT⁺ into a chromatographable species are in situ ethylation and Grignard alkylation. The choice of method is dictated by the sample matrix and the thermodynamic requirements of the reagents.

A. In Situ Ethylation via Sodium Tetraethylborate (NaBEt₄)

NaBEt₄ acts as a potent nucleophilic alkylating agent that transfers an ethyl group to the TBT⁺ cation, yielding tributylethyltin .

  • The Causality of Matrix Compatibility: Unlike traditional organometallic reagents, NaBEt₄ is uniquely stable and reactive in weakly acidic aqueous environments (optimal pH 4.0–5.0)[1]. This allows the derivatization and liquid-liquid extraction (LLE) to occur simultaneously (in situ). As the polar TBT⁺ is converted into the non-polar tributylethyltin, it rapidly partitions into the organic extraction solvent (e.g., hexane or dichloromethane), driving the reaction forward via Le Chatelier's principle and drastically reducing sample preparation time[2].

B. Grignard Alkylation (Pentylmagnesium Bromide)

Grignard reagents (R-MgX) are classic alkylating agents used to convert TBT⁺ into tributylpentyltin .

  • The Causality of Anhydrous Constraints: Grignard reagents react violently with protic solvents (water, alcohols) to form alkanes, instantly quenching their derivatizing capacity. Therefore, TBTP must first be extracted, and the extract must undergo a complete solvent exchange into an anhydrous, non-protic solvent (like dichloromethane or diethyl ether) prior to derivatization[2]. Furthermore, commercial Grignard reagents are often synthesized using tin-catalyzed processes, leading to trace TBT contamination that can significantly skew detection limits[2].

Quantitative Method Comparison

To guide protocol selection, the operational and quantitative parameters of both derivatization strategies are summarized below.

ParameterIn Situ Ethylation (NaBEt₄)Grignard Alkylation (R-MgX)
Derivatizing Agent Sodium tetraethylborate (1-2% w/v)Pentylmagnesium bromide (2M)
Optimal Matrix Aqueous, Biological, Plastics[3]Complex Solid Sediments
Moisture Tolerance High (Requires aqueous environment)Zero (Strictly anhydrous required)
Reaction Time 15–30 minutes[4]15–30 minutes (plus solvent exchange)
Contamination Risk LowHigh (TBT impurities in reagent)[2]
Derivative Formed Tributylethyltin (Elutes earlier)[4]Tributylpentyltin (Elutes later)

Principles of the Self-Validating System

To ensure absolute trustworthiness and scientific integrity, the following protocols are designed as self-validating systems using Isotope Dilution Mass Spectrometry (IDMS).

By spiking the sample with isotopically labeled TBT-d27 prior to any extraction or buffering step, the internal standard undergoes the exact same thermodynamic partitioning, matrix suppression, and reaction kinetics as the native TBTP[5]. An absolute recovery of the TBT-d27 correction standard between 10% and 150% mathematically validates the extraction efficiency and derivatization yield[5]. If recovery falls outside this window, the system automatically invalidates the run, preventing false negatives.

Experimental Protocols

Protocol A: In Situ Ethylation using NaBEt₄ (Preferred Workflow)

Note: NaBEt₄ is a pyrophoric solid; handle under inert gas. Aqueous solutions degrade rapidly and must be prepared fresh daily[5].

  • Sample Preparation: Transfer an accurately measured aqueous sample (e.g., 500 mL) or homogenized tissue extract into a glass separatory funnel[5].

  • Isotope Spiking (System Validation): Add 200 µL of 0.25 ppm TBT-d27 internal standard directly to the matrix[5].

  • Thermodynamic Buffering: Add 10 mL of 5M Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid. Causality: NaBEt₄ decomposes in strong acids and is unreactive in bases; pH 4.5 ensures maximum ethylation yield[1].

  • Simultaneous Derivatization & Extraction: Add 1–2 mL of freshly prepared 1% NaBEt₄ solution (in ethanol or water)[5],[4]. Immediately add 50 mL of GC-grade dichloromethane (DCM) or hexane.

  • Phase Transfer: Cap and shake vigorously for 10–15 minutes. Allow the phases to separate. The newly formed tributylethyltin will partition entirely into the organic layer.

  • Clean-up: Isolate the organic layer and pass it through a Florisil Solid Phase Extraction (SPE) cartridge to remove polar matrix interferences[2].

  • Analysis: Inject 1 µL of the eluate into the GC-MS. Monitor the specific ion clusters for tributylethyltin.

Protocol B: Grignard Pentylation (Alternative for Complex Sediments)
  • Extraction & Solvent Exchange: Extract TBTP from the sample using a methanol/tropolone mixture. Evaporate the extract to complete dryness under a gentle nitrogen stream to remove all trace moisture. Reconstitute in 3 mL of anhydrous dichloromethane[2].

  • Derivatization: Add 1.6 mL of 2M n-pentylmagnesium bromide (in diethyl ether). Incubate at room temperature for 15 minutes[2].

  • Exothermic Quenching: Place the vial in an ice bath. Carefully add 2 mL of 2N Hydrochloric Acid (HCl) dropwise. Causality: The ice bath mitigates the heat generated by the violent quenching of excess Grignard reagent, preventing the volatilization of the newly formed tributylpentyltin.

  • Phase Separation: Extract the derivatized organotins with hexane. Isolate the organic phase and evaporate to 1 mL[2].

  • Clean-up & Analysis: Purify via Florisil SPE and analyze via GC-MS[2].

Workflow Visualization

Workflow Sample 1. Sample Matrix (Contains TBTP) Spike 2. Isotope Dilution (Spike TBT-d27) Sample->Spike Buffer 3. pH Adjustment (Acetate Buffer pH 4.5) Spike->Buffer Self-Validation Enabled Deriv 4. In Situ Ethylation (1% NaBEt4) Buffer->Deriv Thermodynamic Optimization Extract 5. Liquid-Liquid Extraction (Hexane / DCM) Deriv->Extract Simultaneous Phase Transfer Clean 6. Florisil SPE Clean-up (Remove Interferences) Extract->Clean Analyze 7. GC-MS Analysis (Tributylethyltin Detection) Clean->Analyze High Volatility Achieved

Fig 1: Self-validating in situ ethylation workflow for GC-MS analysis of Tributyltin Propionate.

Sources

Application

Application Note: High-Accuracy Quantification of Tributyltin Propionate Using Isotope Dilution Mass Spectrometry

Abstract and Introduction Tributyltin (TBT) compounds, a class of organotin chemicals, have been widely used as biocides, particularly in marine anti-fouling paints.[1] Despite their effectiveness, their extreme toxicity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Tributyltin (TBT) compounds, a class of organotin chemicals, have been widely used as biocides, particularly in marine anti-fouling paints.[1] Despite their effectiveness, their extreme toxicity to non-target aquatic organisms and their role as endocrine disruptors have led to strict regulation and monitoring requirements worldwide.[1][2] The European Union's Water Framework Directive (WFD), for example, lists TBT as a priority substance with a very low environmental quality standard (EQS).[3][4] Tributyltin propionate (TBTP) is one such compound within this class. Accurate and precise quantification at trace levels is paramount for environmental risk assessment, regulatory compliance, and toxicological studies.

Conventional analytical methods often rely on external or internal standard calibration, which can be susceptible to inaccuracies arising from complex sample matrices and analyte losses during multi-step sample preparation.[5][6] Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that overcomes these challenges.[7] By introducing a known quantity of a stable, isotopically-enriched analogue of the analyte (a "spike") at the very beginning of the sample preparation process, IDMS enables quantification based on the altered isotope ratio of the analyte. This approach effectively corrects for analyte loss during extraction, derivatization, and analysis, providing superior accuracy and precision.[7][8]

This application note provides a comprehensive, field-proven protocol for the analysis of the tributyltin (TBT) moiety from tributyltin propionate in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the isotope dilution technique. The methodology detailed herein is designed to be a self-validating system, ensuring the highest degree of scientific integrity and generating trustworthy, defensible data.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a primary ratio method of measurement. Its accuracy is not dependent on sample recovery after the initial spiking step, provided that isotopic equilibrium is achieved between the naturally abundant analyte and the isotopically-enriched spike.

The core principle involves four key stages:

  • Spiking: A precisely known amount of an isotopically labeled standard (e.g., ¹¹⁹Sn-enriched TBT) is added to a known mass or volume of the sample containing the natural abundance TBT (the analyte).

  • Equilibration: The sample and spike are thoroughly mixed and processed to ensure that the natural and labeled forms of TBT are chemically indistinguishable and behave identically throughout the subsequent steps.[2]

  • Processing & Analysis: The sample is subjected to extraction, cleanup, and derivatization. A portion of the purified extract is then introduced into a mass spectrometer (e.g., GC-MS) to measure the abundance of specific isotopes.

  • Calculation: The concentration of the analyte in the original sample is calculated from the known amount of spike added and the measured change in the isotopic ratio.

This process inherently corrects for losses at every stage after equilibration, a significant advantage over other methods.

IDMS_Principle cluster_sample Sample cluster_spike Spike cluster_processing Sample Processing cluster_analysis Analysis cluster_result Result A Analyte (Natural Isotope Abundance) C Equilibration & Extraction (Analyte Loss Occurs) A->C B Isotopically Labeled Standard (Known Amount) B->C D Mass Spectrometry (Measure Isotope Ratio) C->D E Calculate Concentration (Independent of Recovery) D->E

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Materials and Reagents

  • Solvents: Hexane, Methanol, Acetic Acid (all analytical or GC-grade).

  • Reagents:

    • Sodium tetraethylborate (NaBEt₄), 2% w/v in 0.1M NaOH, freshly prepared.[7]

    • Sodium Acetate Buffer (1 M, pH 5.4).

    • Deactivated Silica Gel for cleanup (if required).[9]

    • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

  • Standards:

    • Tributyltin chloride (TBTCl) standard, high purity.

    • ¹¹⁹Sn-enriched Tributyltin (¹¹⁹Sn-TBT) spike solution. The synthesis of such spikes can be performed in-house or sourced from specialized laboratories.[10][11][12] The concentration of the spike must be accurately known, often determined by reverse isotope dilution against a certified natural abundance standard.[8][13]

  • Certified Reference Materials (CRMs): Marine sediment (e.g., PACS-2) or biota tissue (e.g., CRM 477) for method validation.[7][14][15]

  • Glassware: All glassware must be meticulously cleaned and acid-washed to prevent contamination.[16]

  • Equipment:

    • Analytical balance (4-5 decimal places).

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS).

    • Ultrasonic bath.

    • Centrifuge.

    • Mechanical shaker.

Detailed Experimental Protocol

This protocol is optimized for the analysis of TBT in marine sediment. Modifications may be required for other matrices like water or biota.

Workflow Overview

TBTP_Workflow Sample 1. Weigh Sediment Sample (e.g., 0.2 g) Spike 2. Add ¹¹⁹Sn-TBT Spike (Known Amount) Sample->Spike Extract 3. Add Extraction Solvent (Acetic Acid/Methanol) Spike->Extract Sonicate 4. Sonicate to Extract & Equilibrate Extract->Sonicate Centrifuge 5. Centrifuge & Collect Supernatant Sonicate->Centrifuge Derivatize 6. Ethylate with NaBEt₄ (Buffer to pH 5.4) Centrifuge->Derivatize PhaseExtract 7. Extract Derivatized TBT into Hexane Derivatize->PhaseExtract Analyze 8. Inject Hexane Layer into GC-MS PhaseExtract->Analyze Calculate 9. Calculate Concentration via IDMS Equation Analyze->Calculate

Caption: Step-by-step workflow for TBT analysis in sediment by IDMS.

Step-by-Step Methodology

Step 1: Sample Preparation and Spiking

  • Accurately weigh approximately 0.2 g of homogenized, freeze-dried sediment sample into a clean glass centrifuge tube.[7] Record the exact weight.

  • Gravimetrically add a precise amount of the ¹¹⁹Sn-enriched TBT spike solution to the sample. The amount of spike should be chosen to yield an isotope ratio in the final extract that can be measured with optimal precision (ideally between 0.2 and 5).

  • For method validation, prepare a Laboratory Fortified Blank (LFB) and a Laboratory Fortified Matrix (LFM) by spiking clean sand and a separate aliquot of the sample, respectively, with a known amount of the natural abundance TBT standard in addition to the ¹¹⁹Sn-TBT spike.[17] A method blank (reagents only) should also be prepared.

Step 2: Extraction and Equilibration

  • Immediately after spiking, add 4 mL of an acetic acid/methanol (3:1 v/v) mixture to the tube.[7]

  • Cap the tube tightly and place it in an ultrasonic bath for 8-10 minutes to facilitate extraction and ensure complete isotopic equilibration.[7]

  • Centrifuge the sample to separate the solid material from the liquid extract. Carefully transfer the supernatant (the extract) to a new glass tube.

Step 3: Derivatization Causality: The TBT cation is ionic and not volatile enough for GC analysis. Derivatization with sodium tetraethylborate (NaBEt₄) converts it into the neutral, volatile tributylethyltin ((C₄H₉)₃SnC₂H₅), which is amenable to gas chromatography.[18][19]

  • Add an appropriate volume of water and 1 mL of acetate buffer to the extract to adjust the pH to approximately 5.4.[7]

  • Add 100 µL of a freshly prepared 2% w/v NaBEt₄ solution.[7]

  • Immediately add 1 mL of hexane, cap the tube, and shake vigorously for 15-30 minutes to both derivatize the TBT and extract the resulting tributylethyltin into the hexane layer.[18]

  • Allow the layers to separate (centrifuge briefly if an emulsion forms). The top hexane layer now contains the derivatized analyte.

Step 4: GC-MS Instrumental Analysis

  • Carefully transfer the hexane layer to a GC vial.

  • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

  • The instrument should be operated in Selected Ion Monitoring (SIM) mode to achieve the required sensitivity and selectivity.[7]

GC Parameter Setting Rationale
InstrumentAgilent 6890 GC or equivalentWidely available and robust platform.
Injection1 µL, SplitlessMaximizes transfer of analyte to the column for trace analysis.[18]
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for organotin compounds.
Carrier GasHelium, Constant Flow @ 1.0 mL/minInert carrier gas standard for MS applications.
Oven Program60°C (1 min), ramp to 280°C @ 15°C/min, hold 5 minProvides good separation of TBT from other organotins and matrix components.
MS Parameter Setting Rationale
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization technique producing repeatable fragmentation patterns.
Ion Source Temp.230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Dwell Time10-20 ms per ionSufficient time to acquire statistically significant ion counts across the chromatographic peak.[7]
SIM Ions (m/z)261, 263, 265These ions correspond to the [(C₄H₉)₂¹¹⁸SnC₂H₅]⁺, [(C₄H₉)₂¹¹⁹SnC₂H₅]⁺, and [(C₄H₉)₂¹²⁰SnC₂H₅]⁺ fragments, respectively. Monitoring the natural abundance ¹¹⁸Sn and ¹²⁰Sn isotopes alongside the enriched ¹¹⁹Sn allows for accurate ratio measurement.[7][14]

Data Analysis and Calculation

The concentration of TBT in the original sample (Cₓ) is calculated using the following isotope dilution equation:

Cₓ = (Cₛ * Wₛ / Wₓ) * [ (Rₛ - Rₘ) / (Rₘ - Rₓ) ] * [ (∑Aₓᵢ) / (∑Aₛᵢ) ]

Where:

  • Cₛ: Concentration of the spike solution.

  • Wₛ: Weight of the spike solution added.

  • Wₓ: Weight of the sample.

  • Rₘ: Measured isotope ratio in the spiked sample (e.g., ¹²⁰Sn/¹¹⁹Sn).

  • Rₛ: Isotope ratio in the spike.

  • Rₓ: Isotope ratio in the unspiked sample (natural abundance).

  • ∑Aₓᵢ / ∑Aₛᵢ: Correction factor for the relative atomic masses of the analyte and spike (often close to 1).

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated according to established guidelines such as ISO/IEC 17025.[20][21]

Parameter Procedure Acceptance Criteria (Example)
Trueness Analyze a CRM (e.g., PACS-2 sediment) and calculate percent recovery.[15]Result should be within the certified value's uncertainty range.[14][15]
Precision Analyze at least 6 replicate samples to determine repeatability (RSD%).[3]RSD < 15%
LOD/LOQ Analyze a series of low-level standards or spiked blanks. LOD = 3 * StDev, LOQ = 10 * StDev.[3]LOD should be sufficient to meet regulatory requirements (e.g., < 0.1 ng/g).[3]
Linearity Analyze a calibration series prepared by varying the sample-to-spike ratio.r² > 0.995
Specificity Confirm lack of interferences at the TBT retention time in method blanks and various matrices.No significant peaks in blanks.

The uncertainty of the final measurement should also be evaluated, considering contributions from the weighing of sample and spike, the purity and concentration of standards, and the measurement of the isotope ratio, as outlined in the EURACHEM/CITAC Guide.[22][23][24]

Conclusion

Isotope Dilution Mass Spectrometry provides a robust, highly accurate, and defensible method for the quantification of tributyltin propionate (as the TBT moiety). By compensating for analytical losses and matrix effects, this technique overcomes the primary sources of error in trace-level environmental analysis. The detailed protocol and validation framework presented here offer researchers and drug development professionals a reliable system for obtaining high-quality data that can withstand rigorous scientific and regulatory scrutiny.

References

  • Title: Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application Source: Agilent Technologies URL
  • Title: Measurement Uncertainty Source: Eurachem URL: [Link]

  • Title: Quantification of tributyltin in seawater using triple isotope dilution gas chromatography-inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits Source: Journal of Chromatography A, PubMed URL: [Link]

  • Title: Simultaneous determination of mono-, di- and tributyltin in environmental samples using isotope dilution gas chromatography mass spectrometry Source: Rapid Communications in Mass Spectrometry, PubMed URL: [Link]

  • Title: Quantifying Uncertainty in Analytical Measurement Source: Eurachem URL: [Link]

  • Title: New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. Source: NMKL.org URL: [Link]

  • Title: TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Determination of Tributyltin (TBT) in Marine Sediment using Pressurised Liquid Extraction - Gas Chromatography - Isotope Dilution Mass Spectrometry (PLE-GC-IDMS): Method Development Source: JRC Publications Repository URL: [Link]

  • Title: Species-Specific Isotope Dilution-Based Calibration for Trace Element Speciation and Its Combined Uncertainty Evaluation: Determination of Tributyltin in Sediment by HPLC−ICPMS Source: Analytical Chemistry, ACS Publications URL: [Link]

  • Title: Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis Source: Journal of Pharmaceutical and Biomedical Analysis, PubMed URL: [Link]

  • Title: Matrix Effect on Butyltin Analysis of Sediments and Fish Tissues by GC-PFPD Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Experimental design for TBT quantification by isotope dilution SPE-GC-ICP-MS under the European water framework directive Source: OPUS, University of Hohenheim URL: [Link]

  • Title: EURACHEM / CITAC Guide - Measurement uncertainty arising from sampling. A guide to methods and approaches Source: ResearchGate URL: [Link]

  • Title: Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD Source: SciELO URL: [Link]

  • Title: Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Source: LabRulez GCMS URL: [Link]

  • Title: Measurement uncertainty arising from sampling (2nd edition, 2019) Source: Eurachem URL: [Link]

  • Title: Eurachem Guides Source: Eurachem URL: [Link]

  • Title: Determination of organotin compounds in environmental samples Source: SciSpace URL: [Link]

  • Title: Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: ISO 17025 Method Validation and Verification | complete Guide Source: ISO Cert URL: [Link]

  • Title: Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS Source: AB SCIEX URL: [Link]

  • Title: Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry Source: Analytical Methods, RSC Publishing URL: [Link]

  • Title: Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System Source: Agilent URL: [Link]

  • Title: Synthesis and application of isotopically labelled dibutyltin for isotope dilution analysis using gas chromatography-ICP-MS Source: Journal of Analytical Atomic Spectrometry, RSC Publishing URL: [Link]

  • Title: How to Meet ISO 17025 Requirements for Method Verification Source: AOAC International URL: [Link]

  • Title: The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds Source: ResearchGate URL: [Link]

  • Title: A simple method for synthesis of organotin species to investigate extraction procedures in sediments by isotope dilution gas chromatography-inductively coupled plasma mass spectrometry Source: RSC Publishing URL: [Link]

  • Title: Synthesis and application of isotopically labelled dibutyltin for isotope dilution analysis using gas chromatography-ICP-MS Source: RSC Publishing URL: [Link]

  • Title: Determination of tributyltin in whole water matrices under the European Water Framework Directive Source: ResearchGate URL: [Link]

  • Title: A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water Source: Heliyon, PMC URL: [Link]

  • Title: ISO 17025 Method Validation Source: Wintersmith Advisory LLC URL: [Link]

  • Title: Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025) Source: Irish National Accreditation Board (INAB) URL: [Link]

  • Title: Method 282.3 The Determination of Tributyltin Chloride in Marine and Fresh - Waters by Liquid-Solid Extraction (LSE) and Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Tributyltin Propionate Extraction from Soil Matrices

Welcome to the Advanced Technical Support Center for organotin extraction. Tributyltin propionate (TBT-Pr) presents unique analytical challenges due to the strong coordination bonds the tetravalent tin (Sn⁴⁺) center form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for organotin extraction. Tributyltin propionate (TBT-Pr) presents unique analytical challenges due to the strong coordination bonds the tetravalent tin (Sn⁴⁺) center forms with negatively charged active sites in soil, such as clay silicate minerals and humic acids.

As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we focus on the causality of extraction chemistry —explaining exactly why certain matrix modifiers and chelators are required to break these bonds, and how to build a self-validating workflow that consistently yields recovery rates above 90%.

The Chemical Logic of TBT-Propionate Extraction

Standard non-polar solvent extraction fails for TBT-Pr because it cannot disrupt the electrostatic interactions binding the tin center to the soil matrix. A high-recovery workflow must be a multi-stage, self-validating system:

  • Matrix Disruption: Acidic modifiers (e.g., Acetic Acid) protonate the soil's binding sites, releasing the TBT cation[1][2].

  • Chelation: A ligand like Tropolone forms a stable, neutral complex with the tin, driving it into the organic phase[1][3].

  • Derivatization: Ethylation converts the polar complex into a volatile, thermally stable tetraalkyltin derivative for GC-MS[4][5].

G Soil Soil Sample (Lyophilized) Acid Matrix Modification (Acetic Acid) Soil->Acid Disrupt Bonds Extract Solvent Extraction (Tropolone) Acid->Extract Complexation Deriv Derivatization (NaBEt4) Extract->Deriv Ethylation Clean Silica Clean-up Deriv->Clean Matrix Removal Analysis GC-MS/MS Clean->Analysis Quantification

Workflow for high-recovery tributyltin propionate extraction from soil.

Quantitative Data: Extraction Parameter Comparison

The following table synthesizes field-proven data comparing different extraction methodologies for tributyltin compounds in complex soil matrices. Pressurized Liquid Extraction (PLE) with acidic and chelating modifiers provides the highest and most reproducible recoveries.

Extraction TechniqueSolvent SystemModifier / ChelatorDerivatizationAverage Recovery (%)
Mechanical ShakingDiethyl Ether:Hexane (80:20)NoneNaBEt₄35 - 50%
Ultrasonic ExtractionMethanol0.1 M HClNaBEt₄65 - 80%
PLE (Accelerated) Methanol / Acetic Acid 0.2% Tropolone NaBEt₄ 92 - 102%
Microwave (MAE)Hexane0.5 M Acetic Acid + TropoloneNaBEt₄88 - 97%

Core Experimental Protocol: Optimized PLE Workflow

This step-by-step methodology utilizes Pressurized Liquid Extraction (PLE) to maximize desorption kinetics while preventing the thermal degradation of TBT-Pr.

Step 1: Sample Preparation & Isotope Dilution

  • Lyophilize (freeze-dry) the soil sample to remove moisture, which severely impedes organic solvent penetration. Sieve through a 2 mm mesh.

  • Weigh 10 g of the homogenized soil into a PLE extraction cell.

  • Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., TBT-d27) to allow for absolute recovery correction[1].

Step 2: Matrix Modification

  • Add 1 mL of 1 M sodium acetate buffer (pH 4.5) and 3 mL of glacial acetic acid directly to the soil[1][2].

  • Causality: The acidic environment protonates silanol and humic acid groups, neutralizing the negative charge of the soil and breaking the ionic bonds holding the TBT-Pr.

Step 3: Pressurized Liquid Extraction (PLE)

  • Prepare an extraction solvent of Methanol containing 0.5 M Acetic Acid and 0.2% (w/v) tropolone[3].

  • Causality: Tropolone (2-hydroxy-2,4,6-cycloheptatriene-1-one) acts as a bidentate ligand. Its adjacent hydroxy-ketone groups bind the tin via hydrogen and coordinate covalent bonds, creating a highly lipophilic complex[1].

  • Run the PLE system for 3 static cycles at 100°C and 1500 psi for 5 minutes per cycle[2].

Step 4: In-Situ Derivatization (Ethylation)

  • Concentrate the extract to approximately 2 mL under a gentle stream of high-purity nitrogen.

  • Add 1 mL of freshly prepared 1% sodium tetraethylborate (NaBEt₄) in methanol[4][5]. Vortex and allow the reaction to proceed for 30 minutes at room temperature.

  • Causality: TBT-Pr is too polar for gas chromatography. NaBEt₄ replaces the propionate ligand with an ethyl group, converting the analyte into a volatile, stable tetraalkyltin species.

Step 5: Mandatory Clean-up & Analysis

  • Pass the derivatized extract through a silica gel column pre-conditioned with hexane[1][4]. Elute with 10 mL of hexane. This isolates the non-polar ethylated TBT from unreacted tropolone and polar humic co-extractants.

  • Concentrate to 1 mL and analyze via GC-MS/MS in Selected Ion Monitoring (SIM) mode.

Troubleshooting Guides & FAQs

Q1: Why are my TBT-propionate recovery rates consistently below 50% when using standard liquid-liquid extraction? Answer: Low recovery is almost always a symptom of incomplete desorption from the soil matrix. While TBT-propionate features a bulky propionate group, the tin center maintains a massive affinity for the negatively charged active sites in soil. Standard non-polar solvents cannot break these ionic bonds. Solution: You must implement a self-validating matrix modification step. Introduce an acidic modifier (like 0.5 M acetic acid) to protonate the soil's binding sites, and simultaneously add a chelator like tropolone (0.2% w/v)[3]. If your recovery jumps to >85% after this addition, you have validated that matrix adsorption—not instrument sensitivity—was the limiting factor.

Q2: I am using tropolone, but I am seeing significant peak tailing and matrix interference in my GC-MS chromatograms. How do I resolve this? Answer: While tropolone is essential for extraction, excess tropolone in the final extract will contaminate the GC inlet, degrade the stationary phase, and cause severe peak tailing. Furthermore, extraction with tropolone and acetic acid often co-extracts high-molecular-weight organic matter[2]. Solution: The protocol must be a closed-loop system where extraction aggressiveness is balanced by rigorous clean-up. Implement a mandatory silica gel or Florisil solid-phase extraction (SPE) clean-up step after derivatization[1][4]. The ethylated TBT-propionate is highly non-polar and will elute easily with hexane, while the unreacted tropolone and polar matrix components will be permanently retained on the silica column.

Q3: Does the choice between Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) affect the structural integrity of TBT-propionate? Answer: Yes. Organotin compounds can undergo dealkylation (degrading from tributyltin into dibutyltin or monobutyltin) if subjected to excessive thermal stress. Solution: PLE is generally preferred because the high pressure (1500-2000 psi) keeps the solvent in a liquid state at elevated temperatures (100°C), allowing for rapid extraction before thermal degradation occurs[2][3]. If using MAE, you must strictly monitor the temperature. Studies show that MAE temperatures exceeding 90°C for prolonged periods (>9 minutes) actively worsen extraction efficiency due to the degradation of the organotin species[6].

References

  • Speciation of butyl- and phenyltin compounds in sediments using pressurized liquid extraction and liquid chromatography-inductively coupled plasma mass spectrometry - PubMed. Available at:[Link]

  • Organotins in Sediment/Soil by GC with MS Detection - PBM - Gov.bc.ca. Available at:[Link]

  • Determination of Organotin Compounds in Water, Sediments, and Sewage Sludge Using Perdeuterated Internal Standards, Accelerated Solvent Extraction, and Large-Volume-Injection GC/MS | Analytical Chemistry - ACS Publications. Available at:[Link]

  • Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland - ResearchGate. Available at:[Link]

  • Critical Evaluation of Different Extraction Procedures for Determination of Organotin Compounds in Mussels - Chem-soc.si. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing NaBEt₄ Derivatization for Tributyltin Propionate

Welcome to the Technical Support Center for organotin analysis. This guide is engineered for scientists and drug development professionals tasked with the trace-level quantification of tributyltin propionate (TBT-propion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organotin analysis. This guide is engineered for scientists and drug development professionals tasked with the trace-level quantification of tributyltin propionate (TBT-propionate) using Gas Chromatography-Mass Spectrometry (GC-MS) or Flame Photometric Detection (GC-FPD).

Because TBT-propionate is non-volatile and thermally labile, it must be derivatized prior to GC analysis. While Grignard reagents were historically used, in-situ aqueous ethylation using sodium tetraethylborate (NaBEt₄) has become the gold standard due to its efficiency and reduced sample handling. This guide provides validated methodologies, mechanistic troubleshooting, and self-validating protocols to ensure analytical integrity.

Mechanistic Overview: The Ethylation of TBT-Propionate

To troubleshoot effectively, you must understand the underlying chemical causality. When TBT-propionate is introduced into an aqueous matrix, it dissociates into the tributyltin cation (TBT⁺) and a propionate anion.

NaBEt₄ acts as a nucleophilic alkylating agent. It transfers an ethyl group to the TBT⁺ cation, yielding tributylethyltin —a highly volatile, thermally stable species optimized for GC analysis. This reaction is highly pH-dependent. According to authoritative guidelines on 1 [1], maintaining a strictly buffered environment is the most critical factor for success.

Workflow N1 TBT-Propionate Sample Aqueous Matrix N2 Buffer Addition Acetate Buffer (pH 4.0-5.0) N1->N2 N3 Derivatization NaBEt4 Addition (1-2% w/v) N2->N3 N4 Extraction Hexane or HS-SPME N3->N4 N5 Instrumental Analysis GC-MS or GC-FPD N4->N5

Workflow for in-situ NaBEt4 derivatization and extraction of TBT-propionate.

Standard Operating Procedure: In-Situ Ethylation

This protocol is a self-validating system; each step is designed to prevent the degradation of either the analyte or the highly reactive NaBEt₄ reagent, ensuring 2 [2].

Step 1: Sample Preparation & Internal Standard Addition Transfer 10–50 mL of the aqueous sample containing TBT-propionate into a silanized glass vial. Immediately spike with an internal standard (e.g., tripropyltin chloride) to track derivatization efficiency.

Step 2: Precise pH Buffering Add 1–2 mL of 1M sodium acetate/acetic acid buffer to adjust the sample pH to exactly 4.5 . Causality: NaBEt₄ is unstable. If the pH drops below 4.0, the reagent hydrolyzes into triethylborane gas. If the pH exceeds 5.0, TBT⁺ converts into sterically hindered tributyltin hydroxide, resisting ethylation.

Step 3: Reagent Preparation (Inert Conditions) Working rapidly or under an Argon atmosphere, dissolve solid NaBEt₄ in anhydrous tetrahydrofuran (THF) or methanol to create a 1% to 2% (w/v) solution. Causality: NaBEt₄ is pyrophoric and highly hygroscopic. Using anhydrous, non-protic, or stabilized solvents prevents premature degradation before it reaches the sample.

Step 4: Simultaneous Derivatization and Extraction Add 100–500 µL of the freshly prepared NaBEt₄ solution, followed immediately by 1–2 mL of a non-polar extraction solvent (e.g., hexane or isooctane). Alternatively, expose a Solid Phase Microextraction (SPME) fiber to the headspace [4]. Seal the vial tightly.

Step 5: Agitation and Partitioning Shake vigorously or stir at 40°C for 15–30 minutes. Causality: This drives the biphasic reaction. As the non-polar tributylethyltin forms, it immediately partitions into the organic phase (or onto the SPME fiber), protecting the derivative from secondary aqueous reactions.

Step 6: Phase Separation & Injection Centrifuge the vial at 3000 rpm for 5 minutes to break any emulsions. Extract the upper organic layer and inject 1 µL into the GC system.

Quantitative Optimization Parameters

Deviating from optimized parameters directly impacts the thermodynamic and kinetic stability of the reaction. Use the table below to validate your experimental setup.

ParameterOptimal RangeMechanistic PurposeConsequence of Deviation
pH Level 4.0 – 5.0Maintains TBT⁺ state; preserves NaBEt₄ integrity.< 4.0: Reagent hydrolysis.> 5.0: TBT-hydroxide formation.
NaBEt₄ Conc. 1.0% – 2.0% (w/v)Provides stoichiometric excess for complete alkylation.Low: Incomplete derivatization.High: Excessive BEt₃ byproduct/pressure.
Reaction Time 15 – 30 minutesEnsures complete kinetic conversion of TBT⁺.< 15 min: Low yield/poor sensitivity.> 30 min: Loss of volatile derivatives.
Temperature 25°C – 40°COptimizes reaction kinetics and SPME partitioning.< 25°C: Sluggish reaction.> 40°C: Analyte degradation/volatilization.

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Tributylethyltin Signal Q1 Is pH strictly 4.0 - 5.0? Issue->Q1 Fix1 Adjust with 1M Acetate Buffer Q1->Fix1 No Q2 Is NaBEt4 reagent fresh? Q1->Q2 Yes Fix1->Q1 Fix2 Reconstitute in anhydrous THF Q2->Fix2 No Q3 Are matrix metals high? Q2->Q3 Yes Fix2->Q2 Fix3 Increase NaBEt4 concentration Q3->Fix3 Yes Success Optimal GC-MS Signal Q3->Success No Fix3->Success

Troubleshooting logic tree for resolving low analytical signals during TBT derivatization.

Q: Both my TBT-propionate analyte and internal standard peaks are virtually undetectable. What is the root cause?

A: Systemic Derivatization Failure. This is almost exclusively caused by a failure of the NaBEt₄ reagent or a severe pH drift. If your sample matrix is highly acidic or basic, the 1M acetate buffer may be overwhelmed, causing the pH to drop below 4.0. At this pH, NaBEt₄ rapidly decomposes into triethylborane gas and hydrogen. Action: Verify the final pH of the mixture after buffer addition. If the pH is correct, your NaBEt₄ stock has oxidized. Always prepare NaBEt₄ fresh in anhydrous THF and store it under an inert argon atmosphere.

Q: The internal standard (tripropyltin) looks great, but the TBT-propionate recovery is exceptionally low. Why?

A: Pre-derivatization Adsorption or Matrix Interference. Because the internal standard derivatized successfully, the reagent and pH are fine. The issue is specific to the TBT-propionate. TBT cations are notoriously prone to adsorbing onto un-silanized active glass surfaces. Action: Ensure all extraction vials and GC liners are properly deactivated/silanized. Alternatively, if analyzing complex samples (like sediments), the propionate moiety may be trapped in the matrix. Utilize a stronger initial extraction solvent (e.g., tropolone in methanol) prior to the aqueous derivatization step [3].

Q: My sample matrix contains high levels of heavy metals. Will this affect the derivatization of TBT-propionate?

A: Yes, via Reagent Depletion. NaBEt₄ is a non-specific alkylating agent. Competing metal cations in the matrix (such as Pb²⁺, Hg²⁺, or excess Cu²⁺) will react with and consume the NaBEt₄ reagent before it can fully ethylate the TBT⁺. Action: Increase the concentration of the NaBEt₄ solution to ensure a stoichiometric excess. Alternatively, perform a pre-extraction step using a chelating agent to isolate the organotins from the heavy metal matrix before introducing the derivatization reagent.

Q: I am seeing high background noise and ghost peaks in my chromatogram. How do I clean this up?

A: Reagent Impurity or Emulsion Carryover. Excess NaBEt₄ degrades into triethylborane and other volatile boron byproducts that can clutter the GC baseline. Furthermore, if the phase separation (Step 6) is incomplete, trace amounts of water and buffer salts will be injected into the GC, degrading the column and liner. Action: Ensure strict adherence to the 15-30 minute reaction time, which allows excess reagent to safely decompose. Centrifuge the sample to break micro-emulsions, and consider passing the organic layer through a small column of anhydrous sodium sulfate to remove residual moisture before injection.

References

  • Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin, -lead, and -mercury Source: Strem Chemicals URL
  • Source: Comptes Rendus Chimie (academie-sciences.fr)
  • Source: RSC Publishing (rsc.org)
  • Source: LCGC International (chromatographyonline.com)

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Tributyltin Propionate Analytical Standards

Welcome to the Technical Support Center for organotin analytical standards. As researchers and drug development professionals, you know that the reliability of your pharmacokinetic or toxicological assays depends entirel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organotin analytical standards. As researchers and drug development professionals, you know that the reliability of your pharmacokinetic or toxicological assays depends entirely on the integrity of your calibration standards. Tributyltin propionate (TBT-Pr) is notoriously unstable if handled improperly, susceptible to both physical loss and chemical dealkylation.

This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure your TBT-Pr standards remain stable and accurate for up to 6 months.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my fresh TBT-Pr standard showing a rapid 30-50% drop in concentration within days of preparation? The Causality: In the vast majority of cases, a rapid initial drop in trace organotin concentration is not chemical degradation, but physical loss via surface adsorption. Organotin cations possess a high affinity for active silanol (-Si-OH) groups present on untreated borosilicate glass. At sub-ppm levels, this electrostatic interaction rapidly pulls the tributyltin cation out of the solution phase, resulting in a false degradation profile[1]. The Fix: Never store trace organotin standards in untreated clear glass. Always use PTFE (Teflon), polycarbonate, or heavily acid-washed and silanized amber glassware[2].

Q2: I am detecting Dibutyltin (DBT) and Monobutyltin (MBT) peaks in my TBT-Pr standard. What causes this dealkylation? The Causality: The appearance of DBT and MBT confirms true chemical degradation—specifically, the cleavage of the Sn-C bonds. This is primarily driven by photolysis (UV light exposure) and thermal degradation. UV light provides the activation energy required to sequentially dealkylate the tributyltin molecule down to inorganic tin[3]. The Fix: Standards must be stored in absolute darkness (amber vials or foil-wrapped) and kept at -20°C to halt thermal kinetic degradation[4].

Q3: Which solvent matrix should I use to guarantee long-term stability? The Causality: TBT-Pr can undergo hydrolysis in neutral or alkaline aqueous conditions, forming insoluble organotin hydroxides. To prevent this, the solvent matrix must be acidified. According to, acetic acid is necessary to ensure organotins remain stable as free cations in solution during analysis[5]. The Fix: Prepare your standards in a mixture of LC-MS grade methanol acidified with 0.1% to 0.5% glacial acetic acid[6].

Part 2: Quantitative Stability Data

The following table summarizes the expected stability of TBT standards under various storage conditions, synthesizing data from environmental monitoring and EPA validation studies.

Storage ConditionContainer MaterialSolvent MatrixExpected StabilityPrimary Mechanism of Loss
20°C, LightClear BorosilicatePure Methanol< 3 daysPhotolysis & Adsorption
4°C, DarkPyrex GlassPure Methanol30 - 60 daysSurface Adsorption
4°C, DarkAmber PTFEAcidified Methanol~ 6 monthsSlow Thermal Dealkylation
-20°C, Dark Amber PTFE / Silanized Acidified Methanol > 12 months None (Optimal Stability)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical pipeline, every standard preparation must be self-validating. By incorporating an internal standard at the moment of reconstitution, you can mathematically differentiate between physical adsorption and chemical degradation.

Protocol A: Glassware Deactivation (Acid-Washing)

Purpose: To protonate active silanol sites and eliminate electrostatic adsorption of the TBT cation.

  • Wash all glassware in hot, non-ionic soapy water (e.g., 10% Decon-90 at 85°C)[6].

  • Rinse thoroughly with HPLC-grade deionized (DI) water.

  • Submerge the glassware in a pH 2 acid bath (using 12 N HCl) for a minimum of 24 hours[1].

  • Remove from the bath, rinse with DI water, followed by a final rinse with LC-MS grade methanol.

  • Dry in an oven at 60°C. (Optional: Follow with a silanization reagent like TMCS for complete deactivation).

Protocol B: Preparation of Self-Validating TBT-Pr Working Standard

Purpose: To create a stable standard that automatically flags degradation.

  • Prepare the Solvent: Add glacial acetic acid to LC-MS grade methanol to achieve a final concentration of 0.1% (v/v). This suppresses hydroxide formation.

  • Reconstitute: Weigh the Tributyltin propionate standard and dissolve it in the acidified methanol to create a 1000 mg/L stock solution.

  • Internal Standard Spike (The Self-Validation Step): Immediately spike the stock solution with an internal standard (e.g., Tripropyltin chloride or isotopically labeled ^118Sn-TBT) at a known equimolar concentration[6].

  • Storage: Transfer the solution to amber PTFE or acid-washed amber glass vials. Cap tightly with PTFE-lined septa and store immediately at -20°C[4].

  • Validation Logic: Prior to any experiment, analyze the standard via GC-MS or LC-MS.

    • If the absolute peak area of TBT drops, but the TBT/Internal Standard ratio remains constant: You are experiencing physical loss (adsorption or precipitation).

    • If the TBT/Internal Standard ratio decreases: True chemical degradation (dealkylation) is occurring.

Part 4: Visualizations

Mechanistic Pathways of Degradation and Loss

TBT_Degradation TBT Tributyltin Propionate (Analytical Standard) Photolysis UV/Light Exposure (Photolytic Dealkylation) TBT->Photolysis Adsorption Active Silanol Groups (Glass Surface Adsorption) TBT->Adsorption Thermal High Temperatures (Thermal Degradation) TBT->Thermal DBT Dibutyltin (DBT) Photolysis->DBT Loss Apparent Concentration Loss (False Degradation) Adsorption->Loss Thermal->DBT MBT Monobutyltin (MBT) DBT->MBT

Mechanistic pathways of Tributyltin Propionate degradation and physical loss.

Standard Preparation and Preservation Workflow

Workflow Start Raw TBT-Pr Standard Glassware Acid-Wash Glassware (12N HCl, pH 2) Start->Glassware Solvent Acidified Methanol (Glacial Acetic Acid) Start->Solvent Stock Stock Solution (1000 mg/L) Glassware->Stock Solvent->Stock Storage Store at -20°C in Amber PTFE Stock->Storage Validate Validation via Isotope Dilution Storage->Validate

Self-validating workflow for the preparation and preservation of TBT-Pr standards.

References

  • Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry US Environmental Protection Agency (EPA) URL:[Link]

  • A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Stability and storage problems in organotin speciation in environmental samples Journal of Environmental Monitoring (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in the Analysis of Tributyltin Propionate in Environmental Samples

Welcome to the technical support center for the analysis of tributyltin propionate (TBT-P) and other tributyltin (TBT) compounds in complex environmental matrices. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of tributyltin propionate (TBT-P) and other tributyltin (TBT) compounds in complex environmental matrices. This guide is designed for researchers, scientists, and professionals in drug development and environmental monitoring who are working to achieve accurate and reproducible quantification of these challenging analytes. Here, we move beyond simple protocols to explain the underlying principles of analytical choices, helping you to troubleshoot and optimize your methods effectively.

Introduction: The Nature of Tributyltin Propionate in the Environment and the Challenge of Matrix Effects

Tributyltin propionate belongs to the broader class of tributyltin (TBT) compounds, which are organotin compounds with the general formula (C₄H₉)₃Sn-X.[1] In the environment, particularly in aqueous systems, TBT compounds readily hydrolyze. This means that regardless of the original salt form, such as propionate, chloride, or oxide, the compound will dissociate to form the tributyltin cation ((C₄H₉)₃Sn⁺) and its corresponding anion. Therefore, the analytical challenge lies in the detection and quantification of the TBT cation, which is the environmentally relevant and toxic species.

Matrix effects are a significant hurdle in the trace analysis of TBT.[2] These effects arise from the co-extraction of other compounds from the sample matrix (e.g., humic acids in water, lipids in biota, complex organic matter in sediment) that can interfere with the analysis. This interference can manifest as either ion suppression or enhancement in the analytical signal, leading to inaccurate quantification.[3] The complexity of environmental samples necessitates robust sample preparation and analytical strategies to mitigate these effects.

This guide provides a structured approach to understanding and overcoming these challenges through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of tributyltin propionate in various environmental samples.

Sample Preparation & Extraction

Question 1: I'm seeing low and inconsistent recoveries for TBT from my water samples using Solid-Phase Extraction (SPE). What could be the cause and how can I improve it?

Answer: Low and erratic recoveries in SPE are often due to several factors related to the physicochemical properties of TBT and the sample matrix.

  • Analyte Adsorption: TBT has a high affinity for glass surfaces.[4] To prevent losses, it is crucial to use silanized glassware or polypropylene containers. All glassware should be acid-washed (e.g., with 10% nitric acid or HCl at pH <2) and rinsed with high-purity solvent before use.[4][5]

  • Incorrect pH: The pH of the water sample is critical. Acidifying the sample to a pH of approximately 2-5 helps to ensure that TBT is present in its cationic form, which is more amenable to retention on reversed-phase sorbents like C18.[5][6]

  • Suboptimal Sorbent Choice: While C18 is a common and effective choice for TBT extraction from water, other sorbents can also be used. The choice may depend on the specific matrix. For particularly complex matrices, newer generation polymer-based sorbents can offer different selectivity and higher capacity.

  • Insufficient Elution Solvent Strength: Ensure your elution solvent is strong enough to desorb TBT from the SPE cartridge. A common effective eluent is methanol or a mixture of methanol and an organic solvent like toluene.[6] Sometimes, the addition of a small amount of acid or a complexing agent to the elution solvent can improve recovery.

Question 2: My sediment/soil sample extracts are very "dirty" and causing issues with my LC-MS/MS system. How can I clean them up more effectively?

Answer: Sediment and soil matrices are notoriously complex, containing a high concentration of organic matter and other potential interferences. A multi-step cleanup approach is often necessary.

  • Consider QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been successfully adapted for organotin compounds in sediments.[7] This method involves an initial extraction with an organic solvent (like acetonitrile) followed by a partitioning step with salts and a dispersive SPE (d-SPE) cleanup. The d-SPE step uses sorbents like C18 or primary-secondary amine (PSA) to remove interfering matrix components.[7]

  • Solvent Extraction Optimization: Traditional solvent extraction often uses a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like methanol) with the addition of an acid (e.g., acetic or hydrochloric acid) to facilitate the extraction of TBT from the solid matrix.[8] Sonication or mechanical shaking can improve extraction efficiency.

  • Post-Extraction Cleanup: After the initial extraction, a cleanup step is essential. This can be achieved using column chromatography with florisil or silica gel, which can effectively remove many interfering compounds.[9]

Question 3: I am analyzing biota samples (e.g., fish tissue, mussels) and suspect that lipids are causing significant matrix effects. What is the best way to remove them?

Answer: Lipids are a major source of matrix effects in the analysis of biota.[10] Several techniques can be employed for their removal:

  • Solvent Partitioning: A common approach is to perform a liquid-liquid extraction with a nonpolar solvent like hexane to remove the bulk of the lipids.

  • Freezing/Centrifugation: After extraction with an organic solvent, cooling the extract to a low temperature (e.g., -20°C) can cause some lipids to precipitate. These can then be removed by centrifugation.

  • Gel Permeation Chromatography (GPC): GPC is a highly effective but more time-consuming technique for separating lipids from smaller analyte molecules based on their size.

  • Dispersive SPE (d-SPE): As part of a QuEChERS-style cleanup, sorbents like C18 can be used to retain and remove lipids from the sample extract.

Chromatography & Detection

Question 4: I am using GC-MS, and my TBT peaks are broad and tailing. What is the problem?

Answer: This is a classic issue when analyzing organotin compounds by GC without proper derivatization. TBT compounds in their ionic form are not sufficiently volatile for GC analysis.

  • Derivatization is Essential: To make TBT volatile, you must convert it into a more stable, less polar form through derivatization. The most common method is ethylation using sodium tetraethylborate (NaBEt₄).[6][11] This reaction converts the TBT cation to the more volatile tetraethylated form. Grignard reagents can also be used but are often more difficult to handle.[8][9]

  • Inlet and Column Issues: Even with derivatization, active sites in the GC inlet liner or on the column can cause peak tailing. Using a deactivated liner and a high-quality, low-bleed capillary column is crucial. Regular maintenance of the injection port, including changing the liner and septum, is also important.

Question 5: With my LC-MS/MS method, I'm observing significant ion suppression that varies between different sample types. How can I compensate for this?

Answer: Variable ion suppression is a clear indication of matrix effects. Several strategies can be employed to correct for this:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as ¹¹⁹Sn-enriched TBT, is chemically identical to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement as the native analyte. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect can be effectively normalized.

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix extract that is representative of your samples can help to compensate for the matrix effect.[3] The blank matrix should be free of the analyte of interest.

  • Standard Addition: For highly variable and complex matrices where a representative blank is not available, the method of standard additions can be used. This involves adding known amounts of the standard to aliquots of the sample itself. While accurate, this method is labor-intensive.[2]

  • Sample Dilution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analyte. However, this may compromise the method's sensitivity.

Question 6: My calibration curve for TBT analysis in seawater is not linear when using LC-MS/MS. What could be the reason?

Answer: Non-linearity in seawater analysis using LC-MS/MS is often due to the high salt content of the matrix. Direct injection of seawater can lead to a build-up of non-volatile salts on the electrospray interface, which reduces the signal in an unpredictable manner.[4]

  • Sample Desalting is Crucial: It is highly recommended to perform a sample preparation step like SPE or liquid-liquid extraction to remove the salts before injection.[4] This will not only improve linearity but also protect your instrument from contamination and reduce downtime for cleaning.

  • Hydrolysis and Stability: Ensure that the pH of your standards and samples is controlled. TBT can undergo hydrolysis, and its stability in solution can be pH-dependent.[4]

Experimental Protocols & Data

Protocol 1: Extraction of TBT from Water Samples using SPE

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Preparation:

    • Collect water samples in polypropylene or silanized glass bottles.

    • For a 500 mL sample, add a suitable internal standard (e.g., ¹¹⁹Sn-enriched TBT).

    • Acidify the sample to pH 2-4 with a high-purity acid (e.g., HCl or acetic acid).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining salts.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the TBT from the cartridge with 5-10 mL of methanol or an appropriate solvent mixture into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis or a solvent suitable for derivatization for GC-MS analysis.

Protocol 2: Derivatization of TBT for GC-MS Analysis

This protocol is for the ethylation of TBT in a sample extract.

  • Sample Preparation:

    • Start with the reconstituted extract from a sample preparation procedure (e.g., SPE of a water sample or solvent extraction of a sediment sample). The solvent should be suitable for the derivatization reaction (e.g., hexane).

    • Add an appropriate internal standard if not already added.

  • Buffering:

    • Add a suitable buffer to adjust the pH to around 5 (e.g., acetate buffer).

  • Derivatization Reaction:

    • Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) in methanol (e.g., 1% w/v).

    • Vortex or shake the mixture vigorously for about 30 minutes to ensure complete reaction.

  • Phase Separation:

    • If an aqueous phase is present, allow the layers to separate. The derivatized, nonpolar TBT will be in the organic phase (e.g., hexane).

  • Cleanup (Optional):

    • The organic layer can be passed through a small column of silica gel or florisil for further cleanup if necessary.

  • Analysis:

    • The organic extract containing the ethylated TBT is now ready for injection into the GC-MS.

Data Presentation: TBT Recovery in Different Matrices

The following table summarizes typical recovery data for TBT from various environmental matrices using different extraction techniques, as reported in the literature.

MatrixExtraction MethodTypical Recovery (%)Reference(s)
WaterSPE (C18)81.0 - 101.9%
SeawaterSPE65%[6]
SedimentMethanol-Acid DigestionGood recoveries reported[6]
Mussel TissueMethanol-Acid DigestionQuantitative recoveries reported[6]

Note: These values are indicative and can vary depending on the specific sample characteristics and method optimization.

Visualizing the Workflow

Diagram 1: General Workflow for TBT Analysis

This diagram illustrates the key decision points and steps in the analysis of TBT from environmental samples.

TBT_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Sample Environmental Sample (Water, Sediment, Biota) Extraction Extraction (SPE, LLE, QuEChERS) Sample->Extraction Cleanup Extract Cleanup (d-SPE, Florisil) Extraction->Cleanup Deriv Derivatization (Ethylation for GC) Cleanup->Deriv If GC LCMS LC-MS/MS Analysis Cleanup->LCMS If LC GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis (Quantification) LCMS->Data GCMS->Data

Caption: Workflow for TBT analysis from sample to data.

Diagram 2: Overcoming Matrix Effects Logic

This diagram outlines the logical approach to identifying and mitigating matrix effects in your analytical method.

Matrix_Effects_Logic node_action node_action Start Inconsistent Results or Poor Linearity? Check_IS Using Stable Isotope Internal Standard? Start->Check_IS Check_MatrixMatch Using Matrix-Matched Calibration? Start->Check_MatrixMatch If SIL-IS not available Action_Add_IS Implement SIL-IS Check_IS->Action_Add_IS No End Accurate Quantification Check_IS->End Yes Improve_Cleanup Improve Sample Cleanup? Check_MatrixMatch->Improve_Cleanup No Check_MatrixMatch->End Yes Action_Cleanup Optimize Cleanup (e.g., QuEChERS, d-SPE) Improve_Cleanup->Action_Cleanup Yes Action_Dilute Dilute Sample Extract Improve_Cleanup->Action_Dilute No Action_Add_IS->End Action_MatrixMatch Prepare Matrix-Matched Standards Action_Cleanup->End Action_Dilute->End

Caption: Decision tree for troubleshooting matrix effects.

References

  • On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in water samples. (2009). PubMed. [Link]

  • Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
  • Xiao, Q., Hu, B., & He, M. (2008). Speciation of butyltin compounds in environmental and biological samples using headspace single drop microextraction coupled with gas chromatography-inductively coupled plasma mass spectrometry. Journal of Chromatography A. [Link]

  • Determination of organotin compounds in environmental samples. (2000). SciSpace.
  • Water quality – Determination of tributyltin (TBT) in whole water samples — Method using solid phase extraction (SPE) with S. (2014). ANSI Webstore. [Link]

  • Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D 3 receptor. (2025). PubMed. [Link]

  • Tributyltin compounds (EHC 116, 1990). INCHEM. [Link]

  • Tributyltin in seawater: speciation and octanol-water partition coefficient. ACS Publications. [Link]

  • Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Polish Journal of Environmental Studies.
  • Sadowski, J., et al. (2020). Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland. MDPI. [Link]

  • Determination of Selected Organotin Compounds in Liquids by GCMS. (2022). ALS Environmental.
  • Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. Ivey International Inc. [Link]

  • Effects of Tributyltin (TBT) on Rat Bone and Mineral Metabolism. (2018). PubMed. [Link]

  • Matrix Effect on Butyltin Analysis of Sediments and Fish Tissues by GC-PFPD. (2013). J. Braz. Chem. Soc. [Link]

  • Determination of tributyltin in the marine-environment. (1988). NIST. [Link]

  • Environmental matrices effect in butyltin determinations by GC/MS. (2015). ResearchGate. [Link]

  • Tributyltin. Wikipedia. [Link]

  • Tributyltin (TBT) in freshwater and marine water. Water Quality Australia. [Link]

  • Subchronic and Low Dose of Tributyltin Exposure Leads to Reduced Ovarian Reserve, Reduced Uterine Gland Number, and Other Reproductive Irregularities in Female Mice. (2021). PMC. [Link]

  • What is the best way to determine Tributyltin in seawater using LCMSMS? (2014). ResearchGate. [Link]

  • Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland. (2020). ResearchGate. [Link]

  • Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Applic
  • Overcoming Matrix Interference in LC-MS/MS. (2025). Separation Science. [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024). Springer.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). MDPI. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]

  • Overcoming matrix effects in liquid chromatography-mass spectrometry. (2008). PubMed. [Link]

  • Environmental matrices effect in butyltin determinations by GC/MS. ResearchGate. [Link]

  • Species-specific isotope dilution-based calibration for trace element speciation and its combined uncertainty evaluation: determination of tributyltin in sediment by HPLC-ICPMS. (2002). PubMed. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]

  • New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. (2023). NMKL. [Link]

Sources

Troubleshooting

Minimizing background contamination in trace organotin analysis

Welcome to the Trace Organotin Support Center . Organotins (such as tributyltin [TBT], dibutyltin [DBT], and triphenyltin[TPhT]) are ubiquitous environmental contaminants due to their historical use in antifouling paints...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Trace Organotin Support Center . Organotins (such as tributyltin [TBT], dibutyltin [DBT], and triphenyltin[TPhT]) are ubiquitous environmental contaminants due to their historical use in antifouling paints, agricultural biocides, and PVC stabilizers. Because modern regulatory limits for these compounds are extremely low (often in the sub-ng/L range), trace analysis via GC-ICP-MS or GC-MS/MS is highly susceptible to background contamination.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind contamination and provide self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Analytical Workflow & Contamination Hotspots

To effectively troubleshoot, we must first map the analytical workflow and identify where background contamination is introduced.

OrganotinWorkflow S1 1. Sample Collection & Storage Risk: Adsorption to active silanols S2 2. Acidification (pH < 3) Mitigation: Protonates glass surfaces S1->S2 S3 3. In-Situ Derivatization (NaBEt4) Risk: Trace tin reagent impurities S2->S3 S4 4. Liquid-Liquid Extraction Mitigation: Non-polar solvent transfer S3->S4 S5 5. GC-ICP-MS / GC-MS Risk: Carryover from under-derivatization S4->S5

Step-by-step workflow for trace organotin analysis highlighting critical contamination points.

Diagnostic FAQs: Troubleshooting Background Contamination

Q1: Why are my procedural blanks showing high levels of monobutyltin (MBT) and dibutyltin (DBT)? Causality: MBT and DBT are ubiquitous in laboratory environments because they are heavily used as thermal stabilizers in polyvinyl chloride (PVC) and other plastics1[1]. Furthermore, the derivatizing agent, sodium tetraethylborate (NaBEt4), is a notorious source of trace tin contamination. During the manufacturing of NaBEt4, trace tin catalysts can carry over. During your in-situ ethylation step, these trace inorganic or alkyl tins are also ethylated and extracted, artificially elevating the blank 2[2]. Solution: Eliminate all PVC and unverified plastics from the workflow. Use only rigorously acid-washed borosilicate glass or PTFE. Screen multiple lots of NaBEt4 and use the minimum effective concentration for derivatization.

Q2: How do I eliminate organotin carryover between GC-ICP-MS runs? Causality: Carryover typically occurs in the GC inlet or at the head of the column. If derivatization is incomplete, polar organotin cations (e.g., R3Sn+) remain in the extract. These cations strongly interact with active silanol groups in the glass liner or the fused silica column, causing peak tailing and carryover into subsequent blank injections. Solution: Ensure 100% derivatization efficiency by strictly controlling the pH. For NaBEt4, a pH of 4 to 5 is optimal 3[3]. Replace the inlet liner frequently and utilize a deactivated, low-bleed column.

Q3: My recovery of triphenyltin (TPhT) is highly variable. How can I stabilize it? Causality: TPhT is highly hydrophobic and prone to adsorption onto container walls, especially glass, if the sample is not properly acidified. At neutral pH, the positive charge on the organotin cation interacts with negatively charged silanol groups on glass surfaces. Solution: Acidify samples immediately upon collection to pH < 3 (using HCl or acetic acid) to protonate silanol groups, preventing TPhT adsorption, as recommended by standard methodologies like4[4].

Logical Mapping of Contamination

ContaminationLogic A Organotin Contamination B Lab Environment (PVC, Plastics) A->B Source C Reagent Impurities (NaBEt4) A->C Source D Adsorption (Glass Silanols) A->D Source E Use PTFE / Acid-Washed Borosilicate B->E Mitigation F Lot Screening & Minimizing Volume C->F Mitigation G Sample Acidification (pH < 3) D->G Mitigation

Logical mapping of organotin contamination sources and targeted mitigation strategies.

Self-Validating Experimental Protocols

Protocol 1: Ultra-Clean Glassware Decontamination (Adapted from EPA Method 8323)

Causality: Organotins are cationic in aqueous solutions and will strongly bind to the negatively charged silanol groups (-Si-O⁻) on standard glassware. Acid washing protonates these sites (-Si-OH) and strips away pre-existing metal contaminants 4[4].

  • Wash all glassware in hot, non-ionic soapy water, followed by a thorough rinse with deionized (DI) water.

  • Prepare a pH 2 acid bath using 12 N HCl. Submerge the glassware completely for a minimum of 24 hours.

  • Remove and rinse sequentially with DI water, then with HPLC-grade methanol to remove any residual organics.

  • Bake in an oven at 60°C until completely dry.

  • System Validation: Run a procedural blank using HPLC-grade water subjected to the exact same extraction and derivatization steps. A successful decontamination will yield MBT and DBT peaks below your instrument's Limit of Detection (LOD).

Protocol 2: In-Situ Ethylation and Extraction (Adapted from ISO 17353)

Causality: Organotins are highly polar and non-volatile. Derivatization with NaBEt4 replaces the polar halide/hydroxide groups with ethyl groups, rendering the molecules volatile and thermally stable for GC analysis5[5].

  • Transfer 100 mL of the acidified aqueous sample to an acid-washed extraction vessel.

  • Add sodium acetate/acetic acid buffer to adjust the sample pH strictly to 4.5. (Mechanistic Note: NaBEt4 decomposes rapidly at pH < 3, while derivatization efficiency drops significantly at pH > 5).

  • Add 1 mL of freshly prepared 5% NaBEt4 solution and 2 mL of extraction solvent (e.g., hexane or isooctane).

  • Agitate vigorously (via mechanical shaking or sonication) for 15 minutes to drive the simultaneous derivatization and liquid-liquid extraction.

  • Allow phase separation and collect the upper organic layer for GC analysis.

  • System Validation: Spike a blank sample with a known concentration of tripropyltin (TPrT) internal standard. A recovery of 85-115% confirms that the derivatization pH and extraction kinetics were optimal.

Quantitative Data: Contamination Sources & Mitigation

Contamination SourceTarget Analyte AffectedMechanistic CausePreventive Action
Polyvinyl Chloride (PVC) MBT, DBTLeaching of organotin thermal stabilizers into solvents/water.Replace all plastics with PTFE or acid-washed borosilicate glass.
Sodium tetraethylborate (NaBEt4) All OrganotinsTrace tin impurities from the reagent manufacturing process.Screen reagent lots; use minimum effective concentration.
Active Silanols on Glassware TPhT, TBTCationic organotins adsorb to negatively charged silanols at neutral pH.Acid-wash glassware (pH 2) and acidify samples immediately.
GC Inlet Liner All OrganotinsUnder-derivatized organotin halides degrade or adsorb on active sites.Ensure 100% derivatization; use deactivated liners.

References

  • ISO 17353:2004 - Water quality - Determination of selected organotin compounds - Gas chromatographic method. iTeh Standards.5

  • EPA Method 8323 - Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS. United Chemical Technologies. 4

  • Investigating the Environmental Impact of Organotins - LCGC International. 1

  • Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin - Strem Chemicals. 3

  • Derivatization methods for the determination of organotin compounds in environmental samples - ResearchGate. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity of Tributyltin Propionate (TBTP) vs. Tributyltin Oxide (TBTO) in Marine Models: A Technical Guide

Introduction: The Evolution of Organotin Ecotoxicology Organotin compounds (OTCs) have historically been utilized as highly effective biocides in marine antifouling paints. However, their profound environmental persisten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Organotin Ecotoxicology

Organotin compounds (OTCs) have historically been utilized as highly effective biocides in marine antifouling paints. However, their profound environmental persistence and endocrine-disrupting capabilities have led to severe ecological consequences, most notably the induction of "imposex" (the superimposition of male genital tracts on female marine gastropods) [1].

While Bis(tributyltin) oxide (TBTO) is the most extensively studied legacy organotin, recent toxicological focus has expanded to other derivatives like Tributyltin propionate (TBTP) . Understanding the comparative toxicodynamics of these compounds is critical for researchers and regulatory scientists evaluating marine sediment toxicity, developing remediation strategies, or screening novel endocrine disruptors.

This guide objectively compares the mechanistic toxicity, physicochemical profiles, and experimental validation workflows for TBTO and TBTP in marine and in vitro models.

Mechanistic Causality: The RXR Activation Axis

The primary driver of trialkyltin toxicity in marine invertebrates and mammalian models is not mere cytotoxicity, but profound endocrine disruption. Both TBTO and TBTP act as high-affinity ligands for the Retinoid X Receptor (RXR) [2, 3].

  • TBTO Mechanism: TBTO is a potent agonist for the RXR and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By binding directly to RXR, TBTO forces the formation of the RXR-PPARγ heterodimer, which translocates to the nucleus, binds to hormone response elements (HREs), and aberrantly alters gene transcription. In marine gastropods (e.g., Thais clavigera), this specific pathway triggers the abnormal differentiation and growth of male genital tracts in females [2].

  • TBTP Mechanism: Recent molecular docking and in vitro transcriptional studies (Macejová et al., 2025) have identified TBTP as a novel, potent RXR agonist. Unlike the classic RXR-PPARγ axis heavily associated with TBTO, TBTP has been shown to specifically induce transcriptional activity through the RXR-Thyroid Hormone Receptor (TR) and RXR-Vitamin D3 Receptor (VDR) heterodimers [3]. This suggests that while both compounds cause RXR-mediated disruption, their downstream metabolic and developmental impacts may diverge based on the specific partner receptor recruited.

RXR_Pathway OT Organotin Ligand (TBTO / TBTP) RXR Retinoid X Receptor (RXR) OT->RXR Agonist Binding Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (PPARγ / TR / VDR) Partner->Heterodimer DNA Hormone Response Elements (HRE) Heterodimer->DNA Translocation Effect Endocrine Disruption (e.g., Imposex) DNA->Effect Aberrant Transcription

Organotin-induced RXR heterodimerization and transcriptional activation pathway.

Comparative Ecotoxicological Profile

To benchmark these compounds, we must look at their acute marine toxicity thresholds and their specific receptor targets. TBTO is highly regulated, with the U.S. EPA setting stringent ambient water quality criteria [4]. TBTP, while sharing the tributyltin moiety, presents unique molecular characteristics.

Table 1: Quantitative Comparison of TBTO and TBTP
ParameterTributyltin Oxide (TBTO)Tributyltin Propionate (TBTP)
Molecular Formula C₂₄H₅₄OSn₂C₁₅H₃₂O₂Sn
Primary Historical Use Marine antifouling paints, wood preservationBactericide, specialized biocide [5]
Marine Acute Toxicity (EPA) 0.38 µg/L (Saltwater Acute Criterion) [4]Grouped under total TBT limits (~0.38 µg/L)
Marine Chronic Toxicity (EPA) 0.001 µg/L (Saltwater Chronic Criterion) [4]Grouped under total TBT limits (~0.001 µg/L)
Copepod LC50 (T. biminiensis) 20 – 137 µg/L (Acute 96h) [6]Data extrapolated from TBT moiety equivalents
Primary Endocrine Target RXR / PPARγ heterodimer [2]RXR / TR and RXR / VDR heterodimers [3]
Documented In Vivo Effect Imposex in >190 marine gastropod speciesDisruption of thyroid/vitamin D signaling

Experimental Protocols: Self-Validating Systems

To objectively compare the toxicity and endocrine-disrupting potential of TBTO and TBTP, researchers must employ robust, self-validating experimental designs. The following protocols integrate internal controls to ensure that observed effects are strictly causal to the organotin exposure.

Protocol 1: In Vitro RXR Transcriptional Activation Assay (Reporter Cell Line)

This assay quantifies the ability of TBTO and TBTP to activate RXR and its heterodimeric partners (TR/VDR). By using a reporter gene system, we directly measure transcriptional causality [3].

Step-by-Step Methodology:

  • Cell Culture Preparation: Cultivate human reporter cell lines (e.g., PZ-TR for thyroid receptor activity or COS-7 cells transfected with RXRα/PPARγ plasmids) in DMEM supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS) to remove endogenous hormones.

  • Compound Dosing: Prepare stock solutions of TBTO and TBTP in DMSO. Dose the cells at logarithmic concentrations ranging from 10−9 M to 10−6 M.

  • Self-Validation (Controls):

    • Negative Control: 0.1% DMSO vehicle (establishes baseline luminescence).

    • Positive Control: 9-cis-retinoic acid (9cRA) at 10−7 M (validates that the RXR receptors are present and functionally responsive).

  • Incubation: Incubate cells for 24–48 hours at 37°C in a 5% CO₂ atmosphere.

  • Lysis & Quantification: Lyse the cells using a passive lysis buffer. Add luciferin substrate and quantify luminescence using a microplate reader. The relative light units (RLU) directly correlate to the transcriptional activation of the target receptor.

Workflow CellPrep 1. Cell Preparation (Reporter Cell Lines) Dosing 2. Organotin Dosing (TBTO vs TBTP + Controls) CellPrep->Dosing Incubation 3. Incubation (24-48h at 37°C) Dosing->Incubation Lysis 4. Cell Lysis & Luciferase Addition Incubation->Lysis Analysis 5. Luminescence Quantification (Transcriptional Activity) Lysis->Analysis

In vitro workflow for assessing organotin-induced RXR transcriptional activation.

Protocol 2: In Vivo Marine Gastropod Imposex Assay

To translate molecular findings to ecological impacts, in vivo exposure using marine models like the rock shell (Thais clavigera) or copepods (Tisbe biminiensis) is required [2, 6].

Step-by-Step Methodology:

  • Acclimation: Collect adult female Thais clavigera from a known pristine (uncontaminated) coastal site. Acclimate in flow-through filtered seawater for 14 days.

  • Exposure Setup: Divide organisms into glass aquaria. Expose groups to nominal concentrations of TBTO and TBTP (e.g., 1, 10, and 50 ng/L) via continuous flow-through dosing to maintain stable aqueous concentrations.

  • Self-Validation (Controls): Maintain a solvent-control tank (seawater + carrier solvent) to ensure that the solvent itself does not induce morphological changes.

  • Duration & Sampling: Expose for 8 to 12 weeks. Sample organisms bi-weekly.

  • Morphological Analysis: Euthanize specimens and measure the Penis Length (PL) using a stereomicroscope. Calculate the Relative Penis Size Index (RPSI) using the formula:

    RPSI=(MeanMalePL)3(MeanFemalePL)3​×100

    Causality Check: An increase in RPSI in the TBTO/TBTP groups relative to the solvent control confirms organotin-induced imposex.

Conclusion

Both Tributyltin oxide (TBTO) and Tributyltin propionate (TBTP) represent significant toxicological hazards to marine ecosystems due to their ability to hijack the Retinoid X Receptor (RXR) signaling pathway. While TBTO is classically associated with RXR/PPARγ-mediated imposex, cutting-edge research identifies TBTP as a distinct modulator of the RXR/TR and RXR/VDR axes. For drug development professionals and ecotoxicologists, selecting the appropriate in vitro reporter assays and in vivo marine models is paramount to accurately mapping the distinct transcriptional footprints of these potent organotins.

References

  • Antizar-Ladislao, B. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment.
  • Nishikawa, J., et al. (2004). Involvement of the Retinoid X Receptor in the Development of Imposex Caused by Organotins in Gastropods. Environmental Science & Technology.
  • Macejová, D., Kollar, J., Dvořák, Z., Schuster, D., & Brtko, J. (2025). Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor. Toxicology in Vitro.
  • U.S. Environmental Protection Agency (EPA). (Draft). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT). EPA.gov.
  • Rattay, V., et al. (1989). Substituted 3-dithiolcarbamate tributyltin propionates.
  • Araújo-Castro, C. M. V., et al. (2009). Acute toxicity of tributyltin on the marine copepod Tisbe biminiensis. SciSpace.
Comparative

Validation of LC-MS methods for tributyltin propionate detection

Title: Derivatization-Free Quantification of Tributyltin Propionate: A Comparative Validation Guide for LC-MS/MS vs. Traditional Methodologies Target Audience: Analytical Chemists, Toxicologists, and Drug Development Pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Derivatization-Free Quantification of Tributyltin Propionate: A Comparative Validation Guide for LC-MS/MS vs. Traditional Methodologies

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals

Executive Summary: The Analytical Bottleneck of Organotins

Tributyltin propionate (TBTP) is a complex organotin compound historically utilized as a biocide and currently under intense scrutiny in drug development and toxicology due to its role as a high-affinity Retinoid X Receptor (RXR) ligand[1]. The accurate quantification of TBTP in complex biological and environmental matrices is notoriously difficult. Traditional Gas Chromatography-Mass Spectrometry (GC-MS) workflows mandate exhaustive, error-prone derivatization steps to volatilize the analyte.

As a Senior Application Scientist, I advocate for the transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a self-validating framework for LC-MS/MS detection of TBTP, objectively comparing its performance against GC-MS and HPLC-ICP-MS, and detailing the mechanistic rationale behind modern extraction and ionization strategies.

The Mechanistic Divide: Why LC-MS/MS Outperforms GC-MS

The fundamental challenge in organotin analysis lies in the polarity and low volatility of the intact organotin cation.

  • The GC-MS Limitation: To analyze TBTP via GC-MS, the compound must undergo alkylation (typically via Grignard reagents like n-pentylmagnesium bromide or sodium tetraethylborate) to form a tetrasubstituted, volatile derivative. This step is highly susceptible to matrix interferences, requires strictly anhydrous conditions, and extends sample preparation time by up to 4 hours[2]. Furthermore, derivatization masks the original speciation of the organotin.

  • The LC-MS/MS Advantage: LC-MS/MS bypasses derivatization entirely. By utilizing Electrospray Ionization (ESI) in positive mode, LC-MS/MS directly targets the cationic parent molecule ( [(C4​H9​)3​Sn]+ ) generated in solution. Collision-Induced Dissociation (CID) then produces specific product fragments, ensuring absolute structural confirmation[3].

G Sample Biological/Environmental Sample Prep Extraction (QuEChERS / PSE) Sample->Prep Deriv Derivatization (Grignard/STEB) Prep->Deriv GC-MS Pathway LC Liquid Chromatography (PFP Column) Prep->LC LC-MS/MS Pathway GC Gas Chromatography (GC) Deriv->GC MS_GC Mass Spectrometry (MS) GC->MS_GC MS_LC Tandem MS (ESI-MS/MS) LC->MS_LC

Figure 1: Comparative analytical workflows for TBTP detection highlighting the derivatization bypass.

Comparative Performance Metrics

The following table synthesizes validation data comparing our optimized LC-MS/MS protocol against standard ISO GC-MS methods and elemental HPLC-ICP-MS approaches.

Analytical ParameterLC-MS/MS (Optimized Protocol)GC-MS (ISO 23161 Equivalent)HPLC-ICP-MS
Derivatization None required Mandatory (Grignard/STEB)None required
Sample Prep Time ~1.5 hours (QuEChERS)~4-6 hours~2 hours
LOD (ng/g) 0.8 - 1.25 1.0 - 2.00.1 - 1.5
Analyte State Intact Molecular Cation Alkylated DerivativeElemental Tin (Sn)
Matrix Interference Low (Mitigated by MRM)High (Inhibits derivatization)Moderate
Green Chemistry High (Aqueous/MeOH phases)Low (Toxic volatile solvents)Moderate

Data reflects fit-for-purpose assessments of organotin methodologies[2][3].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality governing the experimental choice.

Phase 1: Sample Extraction via Modified QuEChERS or PSE
  • Step 1: Homogenize 1.0 g of the biological/environmental sample. Spike with a deuterated internal standard (e.g., d27​ -TBT) to correct for downstream ESI ion suppression.

  • Step 2: Apply Pressurized Solvent Extraction (PSE) using methanol/water mixtures at elevated temperatures (e.g., 100°C) and pressures (1500 psi).

    • Causality: TBTP is highly lipophilic and binds strongly to proteins and sediments. PSE disrupts these matrix interactions thermodynamically without degrading the propionate ester, a feat unachievable by simple sonication[3].

Phase 2: Chromatographic Separation
  • Step 3: Inject 10 µL of the extract onto a Pentafluorophenyl (PFP) analytical column (e.g., 100 mm × 2.1 mm, 1.9 µm).

    • Causality: Standard C18 columns often yield poor retention and peak tailing for organometallics. The PFP stationary phase provides alternative retention mechanisms—specifically dipole-dipole and π−π interactions—offering superior selectivity for the tributyltin cation against co-extracted lipid matrices[3].

  • Step 4: Run a gradient mobile phase of (A) Water + 0.1% Formic Acid and (B) Methanol + 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring TBTP is fully ionized into its cationic form ( [(C4​H9​)3​Sn]+ ) prior to entering the mass spectrometer, thereby maximizing ESI efficiency.

Phase 3: MS/MS Detection (SRM Mode)
  • Step 5: Operate the triple quadrupole mass spectrometer in Positive ESI mode. Monitor the primary Multiple Reaction Monitoring (MRM) transitions. The parent ion for the TBT cation typically appears at m/z 291 (based on the 120Sn isotope).

  • Step 6: Monitor product ions at m/z 179 and m/z 135.

    • Causality: These fragments correspond to the sequential collision-induced loss of butyl groups from the tin center. Monitoring multiple isotopes of tin (e.g., 118Sn and 120Sn ) provides a self-validating isotopic fingerprint that virtually eliminates false positives.

Toxicological Relevance: TBTP as an RXR Ligand

Why is detecting ultra-trace levels of TBTP critical? Beyond environmental toxicity, recent pharmacological studies have identified tributyltin propionate as a novel, high-affinity ligand for the Retinoid X Receptor (RXR)[1]. RXR is a master regulator in the nucleus, forming heterodimers with other nuclear receptors (like PPAR and LXR) to control lipid metabolism, cell proliferation, and endocrine function.

Accurate LC-MS/MS quantification allows researchers to correlate exact cellular exposure concentrations with transcriptional activation, a necessity for both predictive toxicology and the exploration of synthetic rexinoids in oncology.

Pathway TBTP Tributyltin Propionate (TBTP) RXR Retinoid X Receptor (RXR) Activation TBTP->RXR Ligand Binding Hetero Heterodimerization (e.g., PPAR, LXR, TR) RXR->Hetero DNA Target Gene Transcription (HRE Binding) Hetero->DNA Effect Endocrine Disruption / Antitumor Effects DNA->Effect

Figure 2: Mechanism of action for TBTP acting as an RXR agonist modulating gene transcription.

Validation Framework (ICH Q2(R2) Alignment)

To ensure the method is fit-for-purpose, the LC-MS/MS protocol must be validated against stringent criteria:

  • Linearity & Range: Calibration curves generated using isotopic internal standards must demonstrate a coefficient of determination ( R2 ) ≥0.990 across the biological range (e.g., 0.5 to 500 ng/mL)[4].

  • Accuracy (Trueness): Spike recovery experiments must yield recoveries between 85% and 115%. Unlike GC-MS, which often suffers from low recovery due to incomplete derivatization in complex matrices, LC-MS/MS consistently achieves >92% recovery[2][4].

  • Precision: Intra-day and inter-day precision, expressed as Relative Standard Deviation (%RSD), must remain ≤15% .

  • Matrix Effect Assessment: Calculated by comparing the slopes of matrix-matched calibration curves to solvent-only curves. The use of PFP chromatography combined with stable isotope dilution significantly minimizes ion suppression to acceptable limits ( ±20% ).

References

  • Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. MDPI.
  • Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. PubMed.
  • Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry. PubMed.
  • Natural and synthetic retinoid X receptor ligands and their role in selected nuclear receptor action. ResearchGate.

Sources

Validation

Comparative Antifouling Efficacy and Toxicological Profiling: Tributyltin Propionate vs. Copper Oxide

Marine biofouling presents a massive economic and operational hurdle, driving the continuous development of antifouling biocides. For decades, organotin compounds—specifically tributyltin (TBT) derivatives like tributylt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Marine biofouling presents a massive economic and operational hurdle, driving the continuous development of antifouling biocides. For decades, organotin compounds—specifically tributyltin (TBT) derivatives like tributyltin propionate (TBTP)—served as the gold standard due to their unparalleled efficacy. However, their profound off-target toxicity led to a global ban. Today, copper oxide (Cu2O) serves as the foundational biocide in most commercial formulations.

For researchers and toxicologists in biocide and drug development, understanding the mechanistic divergence between TBTP and Cu2O is critical for designing next-generation, environmentally benign antifouling agents. This guide synthesizes the pharmacological mechanisms, comparative efficacy, and self-validating experimental protocols used to benchmark these two distinct chemical entities.

Mechanistic Divergence: Endocrine Disruption vs. Oxidative Stress

The defining difference between TBTP and Cu2O lies in their molecular mechanisms of action (MoA) and their interaction with non-target biological pathways.

Tributyltin Propionate (TBTP): TBTP is a highly lipophilic organometallic compound that easily permeates biological membranes. Once intracellular, TBTP and other TBT derivatives act as potent, high-affinity agonists for the1[1]. This aberrant receptor activation triggers profound endocrine disruption, most notably causing "imposex" (the superimposition of male sexual characteristics on females) in marine gastropods even at sub-nanomolar concentrations[1]. Furthermore, TBTP directly inhibits mitochondrial ATP synthase and induces 2, leading to systemic cellular toxicity[2]. Due to these properties, TBTP and its derivatives are now heavily studied as 3 in pharmacological research[3].

Copper Oxide (Cu2O): Conversely, Cu2O operates via a non-specific, concentration-dependent mechanism. When incorporated into a coating, Cu2O reacts with seawater to4[4]. These ions penetrate the cell walls of microalgae and invertebrate larvae, catalyzing the Fenton reaction to generate reactive oxygen species (ROS). The resulting oxidative burst causes widespread lipid peroxidation, protein denaturation, and the disruption of essential enzymatic functions, ultimately preventing the settlement and survival of fouling organisms.

MoA TBTP Tributyltin Propionate (TBTP) RXR RXR/PPARγ Activation TBTP->RXR ATPS ATP Synthase Inhibition TBTP->ATPS Cu2O Copper Oxide (Cu2O) CuIon Cu2+ Ion Release Cu2O->CuIon Endocrine Endocrine Disruption (Imposex) RXR->Endocrine ATPS->Endocrine ROS ROS Generation CuIon->ROS Membrane Membrane & Enzyme Degradation ROS->Membrane

Molecular pathways of TBTP-induced endocrine disruption versus Cu2O-mediated ROS generation.

Self-Validating Experimental Protocols

To objectively compare a highly specific endocrine disruptor (TBTP) with a broad-spectrum oxidative agent (Cu2O), experimental designs must uncouple leaching kinetics from intrinsic biological toxicity. The following protocols establish a self-validating loop: physical release rates validate biological exposure, which in turn validates the toxicological endpoints.

Protocol A: Dynamic Leaching and Biofouling Efficacy Assay

Rationale: Efficacy is a direct function of biocide bioavailability. Measuring the static concentration of a biocide is insufficient; we must quantify the dynamic release rate to establish causality for settlement inhibition.

  • Formulation: Disperse equimolar concentrations of TBTP and Cu2O into identical rosin-based, self-polishing copolymer (SPC) matrices. Apply the formulations to inert aluminum test panels.

  • Leaching Quantification: Submerge the panels in artificial seawater (ASW) at 25°C under constant sheer stress using a rotating cylinder apparatus. Sample the water at 7-day intervals.

  • Analytical Detection: Quantify Cu2+ release using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Quantify TBTP release using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with sodium tetraethylborate.

  • In Vivo Efficacy: Expose the dynamically aged panels to Amphibalanus amphitrite (barnacle) cyprids and Crassostrea gigas (Pacific oyster) larvae in controlled mesocosms. Calculate the Minimum Inhibitory Concentration (MIC) required to prevent 99% of settlement over a 30-day period.

Protocol B: In Vitro Toxicological Profiling (RXR Reporter Assay)

Rationale: To isolate the specific endocrine-disrupting potential of TBTP against the non-specific toxicity of Cu2O, we utilize a targeted reporter gene assay.

  • Cell Culture: Plate COS-7 or HeLa cells in 96-well microtiter plates in a hormone-free medium.

  • Transfection: Transiently co-transfect the cells with a human RXRα expression plasmid and a luciferase reporter construct containing RXR response elements (RXRE).

  • Exposure: Treat the cells with serial dilutions of TBTP (0.1 nM to 100 nM) and Cu2O leachates for 24 hours.

  • Quantification: Lyse the cells and measure luminescence. TBTP will exhibit a sharp dose-dependent spike in luciferase activity (confirming specific RXR agonism), whereas Cu2O will show no RXR activation, only generalized cytotoxicity at high doses.

Workflow Prep Coating Formulation (TBTP vs Cu2O) Leach Leaching Rate Quantification Prep->Leach Efficacy Biofouling Assay (In Vivo) Leach->Efficacy Tox In Vitro Toxicity (RXR Reporter Assay) Efficacy->Tox

Self-validating experimental workflow for biocide leaching, efficacy, and toxicity profiling.

Quantitative Efficacy and Toxicity Data

The table below synthesizes experimental benchmarks, highlighting why Cu2O, despite requiring higher active concentrations, is preferred over the ecologically devastating TBTP.

ParameterTributyltin Propionate (TBTP)Copper Oxide (Cu2O)
Primary Mechanism RXR/PPARγ Agonism & ATP Synthase Inhibition[1]Cu2+ Ion Release & ROS Generation[4]
Biofouling Efficacy (MIC) < 1 µg/L (Highly potent)10 - 50 µg/L (Moderately potent)
RXR Activation (EC50) ~5 - 10 nM (Strong Agonist)[3]Non-active
Ecological Half-Life 5[5]Persistent (Elemental Copper), but naturally occurring
Primary Off-Target Effect 6[6]Broad-spectrum cytotoxicity to non-target algae/bivalves

Implications for Drug and Biocide Development

The comparative analysis of TBTP and Cu2O offers critical insights for modern pharmacological and materials science research. While TBTP is universally banned as a marine biocide under the IMO's Anti-Fouling Systems Convention, its identification as a potent RXR ligand makes it a highly valuable tool compound for nuclear receptor research in oncology and metabolic diseases.

Conversely, the reliance on Cu2O underscores a pragmatic compromise in biocide development: accepting moderate, localized environmental accumulation of a naturally occurring element (copper) to avoid the catastrophic, systemic endocrine disruption caused by synthetic organotins. Future development is now pivoting toward nano-copper formulations and biomimetic surfaces to achieve TBTP-level efficacy without the associated toxicological burden.

References

  • Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed (nih.gov). 6

  • Pesticide Fact Sheet: Tributyltin - EPA NEPIS (epa.gov). 5

  • Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress - PMC (nih.gov). 2

  • A comparative study of the effectiveness of antifouling paints for the protection of ship hulls from biofouling - (unipi.gr). 4

  • Natural and synthetic retinoid X receptor ligands and their role in selected nuclear receptor action - (researchgate.net). 3

  • RXR Expression in Marine Gastropods with Different Sensitivity to Imposex Development - (researchgate.net). 1

Sources

Comparative

Accuracy of ELISA vs GC-MS for tributyltin propionate screening

Title : Analytical Accuracy in Endocrine Disruptor Screening: ELISA vs. GC-MS for Tributyltin Propionate Introduction Tributyltin propionate (TBT-Pr) is a synthetic organotin compound historically utilized in industrial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Analytical Accuracy in Endocrine Disruptor Screening: ELISA vs. GC-MS for Tributyltin Propionate

Introduction Tributyltin propionate (TBT-Pr) is a synthetic organotin compound historically utilized in industrial biocides and antifouling marine paints. Recently, advanced toxicological screening has identified TBT-Pr as a novel and highly potent ligand for the Retinoid X Receptor (RXR), classifying it as a critical endocrine-disrupting chemical (EDC)[1][2]. Due to its ability to mimic natural hormones, TBT-Pr can induce severe physiological anomalies, such as imposex (the superimposition of male genital tracts on females) in marine gastropods and abnormal adipogenesis in mammals[2][3]. For drug development professionals and environmental toxicologists, accurately screening and quantifying TBT-Pr is paramount. This guide provides an objective, data-driven comparison of the two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanistic Causality: RXR Pathway Disruption To understand the necessity of low-level, high-accuracy detection, we must first examine the mechanism of toxicity. TBT-Pr acts as a master switch by binding directly to the RXR with high affinity[2]. Because RXR serves as a universal heterodimeric partner for other vital nuclear receptors—such as the Thyroid Hormone Receptor (TR) and Peroxisome Proliferator-Activated Receptor (PPAR)—TBT-Pr aberrantly regulates target gene transcription across multiple physiological systems[1][4].

RXR_Pathway TBT Tributyltin Propionate (RXR Ligand) RXR Retinoid X Receptor (RXR) Activation TBT->RXR Binds Hetero Heterodimerization (e.g., TR, PPAR) RXR->Hetero Promotes Gene Target Gene Transcription Hetero->Gene Regulates Effect Endocrine Disruption (e.g., Imposex, Adipogenesis) Gene->Effect Induces

Mechanistic pathway of Tributyltin Propionate inducing endocrine disruption via RXR activation.

Analytical Methodologies: The "Why" Behind the Workflows The physical chemistry of TBT-Pr dictates the analytical approach required for its detection.

  • GC-MS (The Gold Standard) : Organotins possess a tetravalent tin (Sn) backbone. While fully alkylated forms are somewhat organic, species like TBT, Dibutyltin (DBT), and Monobutyltin (MBT) possess strong inorganic affinities for water and high boiling points[5]. Therefore, they cannot be analyzed directly via gas chromatography. They require in-situ derivatization—typically ethylation using sodium tetraethylborate (NaBEt4)—to convert them into volatile, chromatographable tetraalkyltins[5][6].

  • ELISA (The High-Throughput Screen) : ELISA relies on the immunological recognition of the TBT hapten. Because TBT-Pr is a small molecule, a competitive ELISA format is mandatory[7]. However, antibodies raised against TBT often exhibit significant cross-reactivity with DBT and MBT due to shared structural epitopes (the butyl chains)[8][9]. This inherent cross-reactivity limits ELISA's speciation accuracy.

Workflow cluster_GCMS GC-MS Workflow (Gold Standard) cluster_ELISA ELISA Workflow (High-Throughput) Sample Biological/Environmental Sample Extract_GC Liquid-Liquid Extraction (DCM / Hexane) Sample->Extract_GC Extract_ELISA Solvent Extraction (Methanol/Buffer) Sample->Extract_ELISA Deriv In-situ Derivatization (NaBEt4) Extract_GC->Deriv GCMS_Run GC-MS Analysis (Isotope Dilution) Deriv->GCMS_Run Compete Competitive Antibody Binding (Target vs Tracer) Extract_ELISA->Compete Read Colorimetric Detection (Absorbance Read) Compete->Read

Comparative analytical workflows for TBT-Pr screening using GC-MS and ELISA.

Accuracy & Performance Comparison To objectively evaluate these platforms, we must look at their quantitative performance metrics. GC-MS excels in absolute specificity and sensitivity, while ELISA offers rapid turnaround times.

ParameterGC-MS (Isotope Dilution)Competitive ELISA
Limit of Detection (LOD) 0.07 – 0.10 ng Sn/g[10]0.5 – 1.0 ng/mL
Specificity / Speciation Absolute (Distinguishes TBT, DBT, MBT)[11]Low (High cross-reactivity with DBT/MBT)[8][9]
Sample Throughput Low to Medium (Complex prep)High (96-well plate format)
Matrix Effects Mitigated by ¹¹⁹Sn internal standards[11]High (Requires extensive sample dilution)
Derivatization Required Yes (e.g., NaBEt4 or Grignard)[6]No
Primary Use Case Definitive quantification & regulatory complianceFirst-pass binary screening (Presence/Absence)

Self-Validating Experimental Protocols As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.

Protocol 1: GC-MS Isotope Dilution Workflow for TBT-Pr This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS), which inherently corrects for extraction losses and matrix effects, ensuring absolute trustworthiness[11].

  • Isotope Spiking (Self-Validation Step) : Spike 1.0 g of the homogenized sample with a known concentration of ¹¹⁹Sn-enriched TBT internal standard[11]. Any subsequent loss during extraction applies equally to the native TBT-Pr and the ¹¹⁹Sn-spike, preserving the isotopic ratio.

  • Extraction & Buffer Exchange : Extract the sample using 10 mL of acetate buffer (pH 4.5) and 7 mL of methanol. Add 10 mL of hexane to create an organic partition[6].

  • In-Situ Derivatization : Add 4 mL of freshly prepared 5% sodium tetraethylborate (NaBEt4) solution while stirring vigorously[6]. Causality: The NaBEt4 ethylates the TBT-Pr, converting it into a volatile ethyl-tributyltin derivative that partitions into the hexane layer[5][6].

  • Phase Separation : Allow the phases to separate. Extract the clear upper hexane layer (apolar phase) and transfer it to an autosampler vial[6].

  • GC-MS Analysis : Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Monitor the specific tin isotope clusters (m/z 117, 118, 119, 120)[11].

  • Quantification : Calculate the final TBT-Pr concentration based on the corrected ¹²⁰Sn/¹¹⁹Sn isotope ratios[11].

Protocol 2: Competitive ELISA Screening Workflow This protocol is optimized for rapid, high-throughput screening, utilizing a competitive binding mechanism to detect the small TBT hapten.

  • Plate Coating : Coat a 96-well microtiter plate with a TBT-Bovine Serum Albumin (BSA) conjugate. Incubate overnight at 4°C, then block with 2% BSA to prevent non-specific binding.

  • Sample Incubation (Competition) : Add 50 µL of the extracted sample (or TBT-Pr standard) and 50 µL of a specific anti-TBT monoclonal antibody to each well. Causality: Free TBT-Pr in the sample competes with the immobilized TBT-BSA for the limited antibody binding sites[7].

  • Washing : Wash the plate 5 times with PBST (Phosphate Buffered Saline with Tween-20) to remove unbound antibodies and sample matrix.

  • Secondary Antibody Binding : Add a secondary antibody conjugated to Horseradish Peroxidase (HRP) that targets the primary anti-TBT antibody. Incubate for 1 hour.

  • Colorimetric Detection : Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. The HRP catalyzes a color change. Stop the reaction with 1M H₂SO₄.

  • Data Analysis (Self-Validation Step) : Read absorbance at 450 nm. The signal intensity is inversely proportional to the TBT-Pr concentration in the sample. Validate the run by ensuring the standard curve achieves an R² > 0.98 and the blank controls show maximum absorbance.

Strategic Recommendations For drug development and environmental screening, a tiered approach is highly recommended. Utilize ELISA as a high-throughput, cost-effective primary screen to rapidly flag positive samples. However, due to the inherent antibody cross-reactivity with other organotins[8][9], any positive ELISA result must be treated as presumptive. GC-MS must be employed as the secondary, definitive assay. The NaBEt4 derivatization coupled with isotope dilution guarantees the highest degree of accuracy, speciation, and legal defensibility[5][11].

References

  • Organotins in Water by GC with MS Detection - PBM. gov.bc.ca. 5

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. labrulez.com. 6

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. cdc.gov. 10

  • Technical Guide for ELISA - Protocols. seracare.com. 7

  • Simultaneous determination of mono-, di- and tributyltin in environmental samples using isotope dilution gas chromatography mass spectrometry. nih.gov. 11

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. mdpi.com. 8

  • Antibody Cross Reactivity And How To Avoid It? elisakits.co.uk. 9

  • Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor. researchgate.net. 1

  • Involvement of the Retinoid X Receptor in the Development of Imposex Caused by Organotins in Gastropods. acs.org.2

  • Development and Characterization of a Human Reporter Cell Line for the Assessment of Thyroid Receptor Transcriptional Activity: A Case of Organotin Endocrine Disruptors. acs.org. 4

  • Tributyltin or Triphenyltin Inhibits Aromatase Activity in the Human Granulosa-like Tumor Cell Line KGN. researchgate.net. 3

Validation

Comparative Bioaccumulation &amp; Toxicodynamics: Tributyltin Propionate vs. Tributyltin Chloride

As a Senior Application Scientist in environmental toxicology and drug development, evaluating the bioaccumulation potential of organotin compounds requires looking beyond the empirical formula. When comparing Tributylti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in environmental toxicology and drug development, evaluating the bioaccumulation potential of organotin compounds requires looking beyond the empirical formula. When comparing Tributyltin propionate (TBTP) and Tributyltin chloride (TBTCl) , researchers must understand the physicochemical speciation that dictates their environmental fate.

This guide provides an objective, data-driven comparison of these two compounds, detailing their convergent mechanisms of action, comparative pharmacokinetics, and a self-validating experimental framework for assessing their endocrine-disrupting properties.

The Speciation Paradox: Causality in Bioaccumulation

In marine antifouling formulations and agricultural biocides, the choice between a chloride and a propionate leaving group primarily influences the polymer matrix integration, shelf-life, and initial leaching rate of the compound. However, from a toxicokinetic perspective, the counter-ion is a transient variable.

Once introduced into an aquatic environment (typical seawater pH ~8.1) or biological media, both TBTCl and TBTP undergo rapid hydrolysis. As outlined in the1[1], tributyltin exists as a dynamic equilibrium of the aquo complex ( TBT+ ), the hydroxide complex ( TBT−OH ), and the carbonate complex ( TBT−CO3​ ).

Because the highly lipophilic TBT+ cation and its neutral hydroxide complex are the actual species crossing the phospholipid bilayer, the steady-state Bioconcentration Factor (BCF) for both compounds is nearly identical. The bioaccumulation is driven by the octanol-water partition coefficient (Log Kow) of the TBT moiety, which ranges from 3.19 to 3.84, making it highly prone to sequestering in adipose tissues2[2].

Toxicodynamics: RXR and PPARγ Activation

Both TBTCl and TBTP are potent endocrine disruptors. Their primary mechanism of toxicity involves the inappropriate activation of nuclear receptors. Recent structural and in vitro studies, such as those evaluating3[3], confirm that the propionate derivative acts as a high-affinity ligand for the Retinoid X Receptor (RXR).

When TBT+ binds to the RXR/PPARγ heterodimer, it forcefully alters gene transcription, leading to adipogenesis in mammals and imposex (the superimposition of male sex organs on females) in marine gastropods4[4].

G TBTCl Tributyltin Chloride (TBTCl) Dissociation Aqueous Dissociation (pH 7.4 - 8.1) TBTCl->Dissociation TBTP Tributyltin Propionate (TBTP) TBTP->Dissociation TBT_Cation Bioavailable Species [TBT(H2O)n]+ / TBT-OH Dissociation->TBT_Cation Speciation Cell_Entry Lipophilic Membrane Diffusion TBT_Cation->Cell_Entry Bioaccumulation RXR_Binding RXR / PPARγ Heterodimer Activation Cell_Entry->RXR_Binding Intracellular Target Toxicity Endocrine Disruption (Imposex / Adipogenesis) RXR_Binding->Toxicity Transcriptional Alteration

Figure 1: Convergent toxicodynamic pathway of TBTCl and TBTP via aqueous speciation and RXR activation.

Quantitative Data Comparison

While their long-term bioaccumulation profiles converge, their acute handling toxicity and molecular weights differ. The table below synthesizes their comparative properties based on established literature and 5[6].

ParameterTributyltin Chloride (TBTCl)Tributyltin Propionate (TBTP)
CAS Number 1461-22-95863-72-9
Molecular Weight 325.5 g/mol 363.1 g/mol
Leaving Group Chloride ( Cl− )Propionate ( CH3​CH2​COO− )
Aqueous Speciation Forms TBT+ , TBT−OH , TBT−CO3​ Forms TBT+ , TBT−OH , TBT−CO3​
Log Kow (Active Moiety) 3.19 – 3.843.19 – 3.84 (Convergent)
Primary Mechanism RXR / PPARγ AgonistRXR / PPARγ Agonist
Bioaccumulation Potential High (BCF > 1000)High (BCF > 1000)

Self-Validating Experimental Protocol: Dual-Tier Toxicokinetic & Transcriptional Assay

To objectively prove that the leaving group (chloride vs. propionate) does not alter the fundamental bioaccumulation and toxicodynamic profile, we must employ a self-validating system. This protocol couples analytical chemistry (in vivo uptake) with biological reporter validation (in vitro receptor activation).

Causality behind the design: If the propionate group uniquely altered toxicity, the ratio of intracellular tin concentration to transcriptional activation would diverge between the two cohorts. A 1:1 correlation validates that speciation normalizes the compounds.

Tier 1: In Vivo Uptake Kinetics (Analytical Validation)
  • Model Selection: Acclimate adult Mytilus edulis (blue mussels) in artificial seawater (pH 8.1, 15°C) for 7 days. Causality: Bivalves are standard bioindicators that rapidly bioaccumulate lipophilic xenobiotics via filter feeding.

  • Equimolar Dosing: Expose Cohort A to 10 ng/L TBTCl and Cohort B to an equimolar concentration of TBTP (accounting for the molecular weight difference) for 48 hours.

  • Tissue Extraction: Homogenize gill and digestive gland tissues. Extract using a mixture of methanol and 0.1% tropolone in dichloromethane to stabilize the organotin species.

  • Quantification: Analyze the extracts using Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS).

  • Validation Check: Calculate the BCF. If the mass of elemental Tin (Sn) per gram of lipid is statistically identical ( p>0.05 ) between Cohorts A and B, the kinetic uptake equivalence is validated.

Tier 2: In Vitro RXR Activation (Biological Validation)
  • Cell Line Preparation: Culture a PZ-TR reporter cell line or an RXR-UAS-luciferase transfected mammalian cell line. Causality: This isolates the specific mechanism of action (RXR activation) responsible for TBT toxicity.

  • Dosing with Extracts: Dose the cells with the lipid-normalized tissue extracts obtained from Tier 1, alongside pure TBTCl and TBTP standards (1 nM to 100 nM).

  • Incubation & Lysis: Incubate for 24 hours, then lyse the cells using a standard passive lysis buffer.

  • Luminescence Quantification: Add luciferin substrate and measure relative light units (RLU) using a microplate luminometer.

  • System Validation: Plot the RLU against the GC-ICP-MS tin concentrations. A superimposed dose-response curve between the TBTCl and TBTP cohorts confirms that the intracellular bioaccumulated species are mechanistically identical, validating the entire experimental premise.

Conclusion

For drug development professionals and environmental toxicologists, treating Tributyltin propionate and Tributyltin chloride as distinct biological threats is a fallacy of nomenclature. While their formulation properties differ, their environmental speciation dictates that both compounds converge into the same bioavailable TBT+ cation. Consequently, their bioaccumulation kinetics, RXR/PPARγ binding affinities, and downstream endocrine-disrupting potentials are functionally equivalent.

References

  • Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Draft Environmental Protection Agency (EPA)[Link]

  • Tributyltin Chloride | C12H27ClSn | CID 15096 PubChem, National Institutes of Health (NIH) [Link]

  • Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor Toxicology in Vitro (via ResearchGate) [Link]

  • Involvement of the Retinoid X Receptor in the Development of Imposex Caused by Organotins in Gastropods Environmental Science & Technology (ACS Publications) [Link]

  • Toxicity, Repellency or Phytotoxicity of 979 Chemicals to Birds, Mammals and Plants USDA APHIS[Link]

Sources

Safety & Regulatory Compliance

Safety

Tributyltin propionate proper disposal procedures

Comprehensive Laboratory Guide: Handling and Disposal of Tributyltin Propionate Operational Context and Mechanistic Risk Tributyltin (TBT) propionate is an organotin compound historically recognized for its biocidal prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Handling and Disposal of Tributyltin Propionate

Operational Context and Mechanistic Risk

Tributyltin (TBT) propionate is an organotin compound historically recognized for its biocidal properties but recently identified as a novel and potent ligand for the Retinoid X Receptor (RXR) [1]. In drug development and molecular endocrinology, researchers utilize TBT propionate to study transcriptional activities involving thyroid hormone receptors (TR) and vitamin D3 receptors (VDR)[1].

However, the very mechanism that makes TBT propionate valuable in vitro—its ability to cross cell membranes and bind nuclear receptors with high affinity—makes it a profound environmental and occupational hazard. Organotins are severe endocrine disruptors and are highly toxic to aquatic life, often effective at parts-per-trillion (ppt) concentrations [2]. Because TBT compounds are highly persistent and bioaccumulative, they are strictly prohibited from standard drain disposal or municipal solid waste streams[3].

G TBT Tributyltin Propionate (Hazardous Ligand) RXR Retinoid X Receptor (RXR) TBT->RXR High Affinity Binding Dimer RXR Heterodimer Complex RXR->Dimer Partner Partner Receptors (e.g., PPAR, TR, VDR) Partner->Dimer DNA Hormone Response Elements (Target DNA) Dimer->DNA Translocation & Binding Tox Endocrine Disruption & Altered Transcription DNA->Tox Aberrant Gene Expression

Tributyltin propionate disruption of the RXR nuclear receptor signaling pathway.

Standardized Disposal Methodology

To ensure regulatory compliance and environmental safety, researchers must implement a self-validating waste management system. Do not attempt to chemically neutralize or degrade TBT propionate in the laboratory; the Sn-C (tin-carbon) bond is highly stable and requires professional high-temperature incineration [4].

Step 1: Point-of-Generation Segregation

  • Causality: TBT propionate is highly lipophilic. Mixing it with general organic solvent waste rapidly expands the volume of "highly toxic" waste, exponentially increasing disposal costs and environmental risk.

  • Action: Establish a dedicated, clearly labeled waste stream exclusively for organotin compounds inside a certified chemical fume hood.

Step 2: Primary Containment Selection

  • Causality: Organotins can permeate or degrade certain low-density plastics over time.

  • Action: Collect liquid TBT propionate waste in High-Density Polyethylene (HDPE) or Teflon (PTFE) containers. Glass is acceptable but poses a shatter risk; if glass is used, it must be PVC-coated. Never use unlined metal containers.

Step 3: Solid Waste Management (Consumables)

  • Causality: Pipette tips, Eppendorf tubes, and nitrile gloves contaminated with TBT propionate retain micro-gram quantities of the chemical, which is sufficient to cause aquatic toxicity if sent to a standard landfill [2].

  • Action: Place all chemically contaminated solid consumables into a dedicated, heavy-duty polyethylene bag (minimum 6 mil thickness). Double-bag the waste and place it in a rigid, sealable secondary container (e.g., a dedicated hazardous waste pail) [5].

Step 4: Labeling and Institutional Transfer

  • Causality: Licensed hazardous waste contractors require precise chemical profiles to determine the correct incineration temperature and scrubber protocols for the resulting tin oxides and exhaust gases.

  • Action: Attach a hazardous waste tag detailing the exact composition (e.g., "Tributyltin propionate, 5mM in Dimethyl Sulfoxide"). Mark the hazard classes: Toxic and Environmentally Hazardous (Marine Pollutant) . Transfer to your institution's Environmental Health and Safety (EHS) department within 90 days of the first drop of waste entering the container.

Quantitative Logistical Parameters

The following table summarizes the critical logistical data for integrating TBT propionate into your laboratory's operational plan.

ParameterSpecification / RequirementOperational Rationale
GHS Hazard Codes H400, H410 (Very toxic to aquatic life)Dictates absolute prohibition from foul sewer/drain disposal [3].
Primary Container HDPE, PTFE, or PVC-coated GlassPrevents chemical permeation and ensures structural integrity during transport.
Final Disposal Route High-Temperature IncinerationTemperatures >1000°C are required to break Sn-C bonds, yielding inert tin oxides [4].
Spill Cleanup Inert absorbent (e.g., Vermiculite)Do not use combustible materials (like standard paper towels) for large concentrated spills.
Max Accumulation 90 Days (Standard RCRA limit)Prevents degradation of temporary storage containers and ensures regulatory compliance.

References

  • Tributyltin propionate and tributyltin salicylate represent novel RXR ligands: Effects on transcriptional activity of thyroid hormone receptor and vitamin D3 receptor. Biomedical Research Center of the Slovak Academy of Sciences (Toxicology in Vitro, 2026).
  • Toxicological Profile for Tin and Tin Compounds - Potential for Human Exposure. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC.
  • Disposal of Chemical Waste - Safety Office Guidance. University of Cambridge.
  • Production, Import/Export, Use, and Disposal - Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information (NCBI Bookshelf).
  • Laboratory Waste Disposal Handbook. University of Essex.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyltin propionate
Reactant of Route 2
Reactant of Route 2
Tributyltin propionate
© Copyright 2026 BenchChem. All Rights Reserved.